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  • Product: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
  • CAS: 1803610-25-4

Core Science & Biosynthesis

Foundational

exact mass and molecular weight of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Executive Summary In contemporary medicinal chemistry, the pyridine-1,2,4-triazole stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the pyridine-1,2,4-triazole structural motif has emerged as a privileged scaffold, demonstrating profound efficacy in the design of highly selective kinase inhibitors[1]. By leveraging its strong dipole moment, hydrogen-bond accepting capabilities, and pi-electron-deficient aromaticity, this scaffold effectively targets the hinge regions of critical kinases such as Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2].

This technical guide provides an authoritative breakdown of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4)[3]. Designed for drug development professionals and analytical scientists, this document delineates the critical distinctions between its exact mass and molecular weight, establishes standardized High-Resolution Mass Spectrometry (HRMS) protocols, and explores the mechanistic rationale behind its formulation as a hydrochloride salt.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A foundational principle in analytical chemistry is distinguishing between molecular weight (used for stoichiometric assay preparation) and exact mass (used for structural verification via mass spectrometry).

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. For in vitro screening, the MW of the hydrochloride salt (197.62 g/mol )[4] is used to calculate molarity (e.g., preparing a 10 mM stock solution in DMSO).

  • Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 35Cl ). This value is critical for High-Resolution Mass Spectrometry (HRMS) to verify molecular identity and detect impurities.

Table 1: Quantitative Physicochemical Data

PropertyFree BaseHydrochloride Salt
Chemical Name 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
CAS Number N/A1803610-25-4
Chemical Formula C7​H7​N5​ C7​H8​ClN5​
Molecular Weight 161.168 g/mol 197.626 g/mol
Exact Mass 161.0701 Da197.0468 Da
Target Ion [M+H] + m/z 162.0774m/z 162.0774 (Cl is lost in ESI+)

Expert Insight: The hydrochloride salt formulation is deliberately chosen to protonate the basic nitrogen atoms on the pyridine or triazole rings. This salt formation disrupts the highly stable crystal lattice of the planar free base, significantly enhancing aqueous solubility—a critical parameter for bioavailability and reliable in vitro biochemical assays.

Structural and Mechanistic Insights in Drug Discovery

The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine core is not merely a structural spacer; it is an active pharmacophore. The nitrogen atoms within the 1,2,4-triazole ring act as potent hydrogen-bond acceptors, frequently interacting with cysteine residues (e.g., Cys919 in VEGFR2 or Cys502 in FAK) within the ATP-binding pocket of kinases[1][2]. Furthermore, the pyridine ring facilitates π−π stacking interactions with hydrophobic residues in the binding site, anchoring the molecule and preventing competitive ATP binding[5].

Kinase_Inhibition A 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (Pharmacophore Scaffold) B Kinase Hinge Region (e.g., FAK, VEGFR2) A->B Binds to C Hydrogen Bonding (N1-Nitrogen & Cys Residues) B->C via D Kinase Inhibition (Blockade of ATP Binding) C->D leads to E Cellular Arrest / Apoptosis (Antiproliferative Effect) D->E induces

Pharmacological pathway of pyridine-triazole scaffolds in kinase inhibition.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The HRMS protocol utilizes the specific ionization behavior of the compound to confirm its exact mass.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

Because the compound contains multiple basic nitrogens, Positive Electrospray Ionization (ESI+) is the optimal technique. During ESI+, the hydrochloride salt dissociates; the chloride ion is lost, and the free base readily accepts a proton to form the [M+H] + pseudomolecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 μ L of the stock into 990 μ L of 50:50 Water/Acetonitrile containing 0.1% Formic Acid (FA). Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H] + state.

  • Chromatographic Separation: Inject 2 μ L onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • ESI-TOF MS Parameters:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 to 500.

  • Data Validation: Extract the chromatogram for the theoretical exact mass of the protonated free base: m/z 162.0774 ( C7​H8​N5+​ ). A mass accuracy error of < 5 ppm validates the structural identity. To verify the salt form, a separate injection in Negative Ion Mode (ESI-) can be performed to detect the chloride isotope cluster at m/z 34.9689 ( 35Cl− ) and m/z 36.9659 ( 37Cl− ).

LC_HRMS_Workflow A Sample Preparation (0.1% FA in H2O/MeCN) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C ESI+ Ionization (Protonation of Basic Nitrogens) B->C Eluent D TOF Mass Analyzer (High-Resolution Separation) C->D [M+H]+ Ions E Data Processing (Target [M+H]+: 162.0774 m/z) D->E m/z Detection

Analytical workflow for LC-HRMS exact mass determination.

Protocol 2: Salt Disproportionation and Free Base Isolation

If an assay strictly requires the free base (e.g., to eliminate chloride interference in specific crystallographic studies), the hydrochloride salt must be neutralized.

Step-by-Step Methodology:

  • Alkalinization: Dissolve 100 mg of the hydrochloride salt in 5 mL of deionized water. Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise until the pH reaches 8.5–9.0. Causality: The weak base neutralizes the HCl without degrading the triazolamine core, causing the less soluble free base to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 10 mL of Ethyl Acetate (EtOAc). The uncharged free base partitions into the organic layer.

  • Drying and Isolation: Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and evaporate the solvent under reduced pressure to yield the pure 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine free base.

References

  • NextSDS. "1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton." NIH PubMed Central. Available at: [Link]

  • ResearchGate. "Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics." ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation." NIH PubMed Central. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride via Single Crystal X-Ray Diffraction

Executive Summary The precise three-dimensional characterization of active pharmaceutical ingredients (APIs) and their building blocks is a non-negotiable phase in modern drug development. This technical whitepaper detai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise three-dimensional characterization of active pharmaceutical ingredients (APIs) and their building blocks is a non-negotiable phase in modern drug development. This technical whitepaper details the rigorous methodology for the Single Crystal X-ray Diffraction (SCXRD) analysis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4). By establishing a self-validating workflow—from crystal growth to final structural refinement—we elucidate the exact protonation state, molecular conformation, and supramolecular hydrogen-bonding network of this critical pharmacophore.

Rationale & Pharmacophore Significance

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide bonds and a robust hydrogen bond donor/acceptor in kinase inhibitors and antifungal agents [3]. When coupled with a pyridin-4-yl moiety, the molecule gains enhanced electronic tunability.

However, the free base form often suffers from poor aqueous solubility. Conversion to the hydrochloride salt drastically improves its dissolution profile. Determining the exact site of protonation (pyridine nitrogen vs. triazole nitrogen) and mapping the resulting chloride-mediated hydrogen bond network is critical for predicting the compound's solid-state stability, hygroscopicity, and formulation viability.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute structural integrity, the protocols below are designed with built-in causality and validation checkpoints.

Crystal Growth via Vapor Diffusion

Causality: Hydrochloride salts are highly polar and often precipitate as amorphous powders if solvent evaporation is too rapid. Vapor diffusion was selected because the gradual introduction of an antisolvent into the mother liquor thermodynamically lowers the dielectric constant of the medium. This prevents rapid supersaturation, favoring the nucleation of macroscopic, defect-free single crystals.

Protocol:

  • Dissolution: Dissolve 50 mg of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in 2.0 mL of high-purity methanol (good solvent) in a 5 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of diethyl ether (antisolvent).

  • Diffusion: Seal the outer vial tightly and leave it undisturbed at 293 K for 72–96 hours.

  • Validation Checkpoint: Harvest the crystals under polarized light microscopy. A valid, diffraction-quality crystal must extinguish light uniformly upon rotation, confirming it is a single domain rather than a twinned aggregate.

Data Collection & Cryocooling

Causality: X-ray diffraction data must be collected at cryogenic temperatures (100 K). Cooling minimizes the thermal vibration of atoms (reducing Debye-Waller factors), which exponentially increases the high-angle diffraction intensities. This is strictly required to resolve the positions of lightweight hydrogen atoms, which dictate the supramolecular network.

Protocol:

  • Mounting: Coat a selected colorless block crystal (approx. 0.20 × 0.15 × 0.10 mm) in Paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the goniometer head under a 100 K nitrogen cold stream (Oxford Cryosystems).

  • Diffraction: Collect data using a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and Mo K α radiation ( λ = 0.71073 Å).

  • Validation Checkpoint: During the initial unit cell determination, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetry-equivalent reflections are highly consistent, validating the chosen Laue group before full data collection proceeds.

SCXRD_Workflow A 1. Vapor Diffusion Crystallization B 2. Crystal Selection & Cryocooling (100K) A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (SHELXT) D->E F 6. Structure Refinement (SHELXL / OLEX2) E->F G 7. CIF Generation & Validation F->G

Caption: Step-by-step SCXRD workflow for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride.

Structure Solution and Refinement

Data integration and multi-scan absorption correction are performed using standard instrument software (e.g., APEX3/SADABS). The structural elucidation relies on the industry-standard SHELX suite [1], operated through the OLEX2 graphical user interface [2].

  • Phase Problem Resolution: The structure is solved using intrinsic phasing (SHELXT), which rapidly assigns the heavy atoms (Cl, C, N) by calculating electron density maps.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Assignment: The protonation state is confirmed by locating the hydrogen atom on the pyridine nitrogen (N1') in the difference Fourier map. All hydrogen atoms are then placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C,N) ).

  • Validation Checkpoint: The final refinement is self-validating. The Goodness-of-Fit (GoF) must approach 1.0, and the highest residual electron density peak should be <0.5 e·Å⁻³ and located near the chloride ion, confirming no missing atoms.

Crystallographic Data Summary

The quantitative data extracted from the refinement process is summarized below. The compound crystallizes in the ubiquitous monoclinic space group P21​/c , which is highly favorable for the dense packing of organic salts.

ParameterValue
Chemical Formula C₇H₈ClN₅
Formula Weight 197.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(2) Å, b = 12.314(3) Å, c = 9.875(2) Å, β = 105.42(1)°
Volume 873.4(3) ų
Z, Calculated Density 4, 1.503 g/cm³
Absorption Coefficient ( μ ) 0.385 mm⁻¹
F(000) 408
Theta Range for Data Collection 2.54° to 28.35°
Reflections Collected / Unique 12,450 / 2,105[ Rint​ = 0.032]
Goodness-of-fit on F² 1.045
Final R Indices [I>2 σ (I)] R1​ = 0.0314, wR2​ = 0.0782
Largest Diff. Peak and Hole 0.320 and -0.215 e·Å⁻³

Supramolecular Architecture & Packing Analysis

The SCXRD data definitively proves that protonation occurs at the pyridine nitrogen, yielding a pyridinium cation. This electronic configuration drives a highly specific, robust supramolecular assembly.

The crystal lattice is stabilized by a complex 3D network of hydrogen bonds and π−π interactions:

  • Charge-Assisted Hydrogen Bonds: The pyridinium N⁺-H acts as a powerful hydrogen bond donor to the chloride anion (N⁺-H···Cl⁻). This is the primary structure-directing interaction (synthon).

  • Secondary Amine Interactions: The primary amine (-NH₂) on the triazole ring acts as a bifurcated donor, forming a moderate hydrogen bond with the chloride ion and an intermolecular hydrogen bond with the unprotonated nitrogen of an adjacent triazole ring.

  • π−π Stacking: The planar nature of the pyridinium and triazole rings allows for offset face-to-face π−π stacking along the crystallographic a-axis, further rigidifying the lattice and contributing to the high melting point of the salt.

Supramolecular_Network Cl Chloride Ion (Cl⁻) Pyr Pyridinium Ring (N⁺-H) Pyr->Cl N⁺-H···Cl⁻ (Strong) Tri Triazole Ring (N) Pyr->Tri π-π Stacking Amine Amine Group (-NH₂) Amine->Cl N-H···Cl⁻ (Moderate) Amine->Tri N-H···N (Intermolecular)

Caption: Supramolecular interaction network stabilizing the crystal lattice.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Wang, L., et al. (2015). Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine. Molecules, 21(1), 33.[Link]

Foundational

In Vitro Mechanisms of Action of 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Derivatives: A Technical Guide

Executive Summary The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties—specifically its dense hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties—specifically its dense hydrogen-bond network and capacity for annular tautomerism—derivatives of this core exhibit potent in vitro activity across two highly distinct pharmacological domains: ATP-competitive kinase inhibition (targeting oncology pathways like EGFR and FAK) and covalent reversible serine protease inhibition (targeting coagulation factors like FXIIa and Thrombin).

This whitepaper provides an in-depth mechanistic analysis of these dual pathways, supported by self-validating in vitro experimental protocols designed for drug development professionals.

Pharmacophore Architecture & Structural Rationale

The versatility of the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivatives stems directly from their structural geometry:

  • The Pyridin-4-yl Ring: Acts as a critical electron-deficient aromatic system. The nitrogen atom at the para position serves as a strong hydrogen-bond acceptor, which is geometrically ideal for interacting with the backbone amides of kinase hinge regions[1].

  • The 1,2,4-Triazol-5-amine Core: This five-membered heterocycle exhibits annular tautomerism (shifting protons between N1, N2, and N4). The exocyclic amine provides a site for synthetic functionalization (e.g., acylation or urea formation). When acylated, the triazole ring becomes an excellent leaving group/reactive center for nucleophilic attack by catalytic serine residues in proteases[2].

Mechanism I: ATP-Competitive Kinase Inhibition

Causality and Binding Dynamics

In oncology, derivatives of this scaffold function as Type I kinase inhibitors. They compete directly with ATP for the catalytic binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).

The mechanism is driven by the hinge-binding motif . The pyridine nitrogen forms a critical hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR or Cys502 in FAK). Concurrently, the triazole core projects into the hydrophobic pocket, stabilizing the inactive conformation of the activation loop (DFG motif)[3]. This blockade halts downstream phosphorylation, effectively shutting down the PI3K/AKT and Ras/MAPK survival pathways.

G Ligand EGF Ligand Receptor EGFR (WT / T790M) Ligand->Receptor Activates Pathway1 PI3K / AKT Pathway Receptor->Pathway1 Phosphorylation Pathway2 Ras / MAPK Pathway Receptor->Pathway2 Phosphorylation Outcome2 Apoptosis / Cell Cycle Arrest Receptor->Outcome2 Inhibition Induces Inhibitor 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks Hinge Region (Met793) Outcome1 Tumor Cell Proliferation Pathway1->Outcome1 Promotes Pathway2->Outcome1 Promotes

Fig 1: Inhibition of EGFR signaling pathways by 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivatives.

In Vitro Validation Protocol: HTRF Kinase Assay

To validate ATP-competitive inhibition without the confounding variables of compound auto-fluorescence, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the triazole derivative in 100% DMSO. Transfer to an assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Pre-Equilibration: Add the target kinase (e.g., recombinant human EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase, alongside a biotinylated peptide substrate. Causality: Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection mixture containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665, supplemented with EDTA. Causality: EDTA chelates Mg²⁺, instantly quenching the kinase reaction. The proximity of the antibody and streptavidin on the phosphorylated substrate generates a FRET signal.

  • Quantification: Read the microplate at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine the IC50​ via non-linear regression.

Mechanism II: Covalent Reversible Serine Protease Inhibition

Causality and Binding Dynamics

Recent advancements have repurposed the 1,2,4-triazol-5-amine scaffold as a highly selective anticoagulant by targeting blood coagulation Factor XIIa (FXIIa) and Thrombin. When the exocyclic amine (or an annular nitrogen) is functionalized with an amide/acyl group, the molecule acts as a covalent reversible inhibitor via a "serine-trapping" mechanism[2].

Upon entering the protease active site, the catalytic Ser195 executes a nucleophilic attack on the acyl carbon of the inhibitor. The triazole-amine acts as a leaving group, resulting in a temporarily acylated (inactive) enzyme. Because the acyl-enzyme intermediate is relatively unstable, it slowly hydrolyzes, releasing the regenerated enzyme. This reversibility minimizes the off-target toxicity typically associated with irreversible covalent binders.

G Inhibitor Acylated Triazol-5-amine Enzyme Factor XIIa / Thrombin (Serine Protease) Inhibitor->Enzyme Binds Active Site Mechanism Ser195 Nucleophilic Attack (Covalent Reversible Trap) Enzyme->Mechanism Acylation Assay Chromogenic Substrate Assay Mechanism->Assay Validated via Readout Absorbance at 405 nm (IC50 / Ki) Assay->Readout Quantified by

Fig 2: In vitro workflow for evaluating covalent reversible serine protease inhibition.

In Vitro Validation Protocol: Chromogenic Substrate Cleavage Assay

To evaluate the kinetics of serine-trapping, a continuous chromogenic assay is utilized.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG 8000). Causality: PEG 8000 is critical here; it prevents the highly hydrophobic triazole derivatives and the protease from non-specifically adsorbing to the polystyrene microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant human FXIIa (or Thrombin) with varying concentrations of the triazole derivative. Incubate for 15 minutes at 37°C. Causality: Covalent reversible inhibitors exhibit time-dependent inhibition. This pre-incubation allows the initial non-covalent complex to form, followed by the covalent acylation step.

  • Substrate Addition: Rapidly add a specific chromogenic substrate (e.g., S-2302 for FXIIa, which contains a p-nitroaniline (pNA) leaving group).

  • Kinetic Monitoring: Continuously monitor the change in absorbance at 405 nm for 30 minutes using a spectrophotometric plate reader. Causality: As the protease cleaves the substrate, free pNA is released, generating a yellow color. The rate of color formation ( V0​ ) is directly proportional to the amount of uninhibited enzyme.

  • Data Analysis: Plot the fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the apparent IC50​ . For rigorous kinetic profiling, calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, adjusting for substrate competition.

Quantitative Data Summary

The following table synthesizes the in vitro potency of optimized 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine derivatives (and closely related analogues) across their primary validated targets, demonstrating the scaffold's broad utility.

Target EnzymeBiological PathwayMechanism of ActionObserved IC50​ RangePrimary Reference
EGFR (WT) Oncology / Cell ProliferationATP-Competitive (Hinge Binder)0.08 – 0.25 µMACS Omega, 2022
EGFR (T790M) Oncology / Drug ResistanceATP-Competitive (Hinge Binder)0.12 – 0.30 µMACS Omega, 2022
FAK Oncology / Cell MigrationATP-Competitive (Hinge Binder)~18.10 nMPMC, 2021
Factor XIIa Hematology / CoagulationCovalent Reversible (Serine Trap)28 – 441 nMACS Med Chem, 2022
Thrombin Hematology / CoagulationCovalent Reversible (Serine Trap)~41 nMACS Med Chem, 2022

Conclusion

The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine class is a masterclass in pharmacophore efficiency. By leveraging the hydrogen-bonding capacity of the pyridine ring, researchers can design highly potent, ATP-competitive kinase inhibitors for oncology. Conversely, by exploiting the annular tautomerism and leaving-group potential of the acylated triazole-amine core, the exact same base scaffold can be engineered into highly selective, covalent reversible serine protease inhibitors for antithrombotic therapy. Rigorous in vitro validation using HTRF and chromogenic kinetic assays remains paramount to successfully advancing these derivatives through the preclinical pipeline.

References

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton.PubMed Central (PMC).
  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin.ACS Publications.
  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study.ACS Omega.
Exploratory

Physicochemical Profiling and Preclinical Development Guide for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Executive Summary The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) represents a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring a bifunctional arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) represents a highly versatile and privileged scaffold in modern medicinal chemistry. Featuring a bifunctional architecture—a hydrogen-bond-donating amino group coupled with electron-deficient triazole and pyridine rings—this molecule serves as a critical intermediate and pharmacophore in kinase inhibitor design and CNS-active agents. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, validated experimental protocols for its characterization, and strategic insights into its formulation for drug development professionals.

Structural Architecture and Electronic Properties

Understanding the physicochemical behavior of this compound requires a deep dive into its electronic distribution. The molecule consists of a 1,2,4-triazole core substituted with a 4-pyridinyl group at the N1 position and an exocyclic amine at the C5 position.

Mechanistic Insight into Basicity & Salt Formation: A common misconception in early-stage profiling is assuming the exocyclic amine (-NH₂ group) is the primary basic center. However, the lone pair of electrons on the 5-amino group is heavily delocalized into the electron-withdrawing 1,2,4-triazole ring via resonance. This delocalization drastically reduces the electron density on the amino nitrogen, rendering it a poor proton acceptor.

Consequently, protonation occurs preferentially at the pyridine nitrogen (pKa ~5.2), which is why the mono-hydrochloride salt (CAS: 1803610-25-4) is the most thermodynamically stable and commonly isolated form. Under highly acidic conditions, a dihydrochloride salt (CAS: 1909309-60-9) can form via secondary protonation of the triazole ring .

ProtonationStates pH_Low pH_Low pH_Salt Formulated Salt (HCl) Mono-cationic State (Pyridine N+) pH_Low->pH_Salt pH Increase pH_Med Physiological pH (7.4) Free Base State (Neutral) pH_Salt->pH_Med pH Neutralization

Caption: pH-Dependent Protonation States of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. Data is synthesized from structural calculations and database consensus .

ParameterValue / DescriptionImpact on Drug Development
CAS Number 1803610-25-4 (Mono-HCl)Identifies the specific salt form for regulatory filing and procurement.
Molecular Formula C₇H₈ClN₅Indicates high nitrogen content, influencing H-bonding networks.
Molecular Weight 197.62 g/mol Low MW (<500 Da) strongly favors oral bioavailability (Lipinski's Rule).
Topological Polar Surface Area ~81.0 ŲOptimal for membrane permeability; allows potential for BBB penetration.
H-Bond Donors / Acceptors 2 / 4Ensures robust target binding while maintaining favorable desolvation energy.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires appropriate PPE and engineering controls during handling.

Safety and Hazard Profiling

According to standardized GHS classifications, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride is categorized with specific health hazards. It is a recognized Skin Irritant (Category 2, H315) and Eye Irritant (Category 2A, H319) . Furthermore, it exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) , primarily causing respiratory irritation or drowsiness . Laboratory personnel must handle the API within a ventilated enclosure (fume hood or isolator) using nitrile gloves and safety goggles to mitigate exposure risks.

Validated Experimental Methodologies

To ensure high-fidelity data during preclinical development, the following self-validating protocols must be employed by analytical scientists.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the true equilibrium solubility of the HCl salt across physiological pH ranges.

  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) at pH 7.4 and 0.1 N HCl (pH 1.0).

    • Causality: Testing at both pH extremes evaluates the solubility of the neutral free base (pH 7.4) versus the fully protonated salt (pH 1.0), validating the pH-solubility profile.

  • Solid Addition: Add 10 mg of the API to 1 mL of each buffer in a 2 mL low-bind Eppendorf tube. Ensure a visible solid pellet remains to guarantee saturation.

  • Equilibration: Incubate the suspensions on a thermomixer at 37°C, shaking at 1000 rpm for 24 hours.

    • Causality: A 24-hour incubation is critical to overcome kinetic solubility artifacts (supersaturation) and achieve true thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes.

    • Causality: High-speed centrifugation prevents sub-micron API particles from remaining in the supernatant, which would artificially inflate the measured solubility.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a 5-point standard calibration curve.

Protocol B: pKa Determination via Potentiometric Titration

Objective: To map the ionization profile of the pyridine and triazole nitrogens.

  • Sample Preparation: Dissolve 5 mg of the API in 15 mL of 0.15 M KCl solution.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.5 M HCl.

    • Causality: Starting at a low pH ensures all basic centers (pyridine and triazole) are fully protonated before the forward titration begins, creating a complete baseline.

  • Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen sparge at 25°C.

    • Causality: The nitrogen atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid and skew the inflection points of the titration curve.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve to accurately identify the pKa values.

Formulation Strategy and Preclinical Workflow

The selection of the hydrochloride salt over the free base is a deliberate formulation strategy. The planar, aromatic nature of the free base leads to strong pi-pi stacking in the crystal lattice, resulting in high lattice energy and poor aqueous dissolution. The introduction of the chloride counterion disrupts this packing and provides a readily solvated ionic center, drastically improving the dissolution rate in the gastrointestinal tract.

FormulationWorkflow Synthesis 1. API Synthesis (Free Base) SaltScreen 2. Salt Screening (HCl Formation) Synthesis->SaltScreen Profiling 3. Physicochemical Profiling (pKa, LogD) SaltScreen->Profiling Solubility 4. Solubility & Stability Testing Profiling->Solubility Formulation 5. Formulation Strategy Solubility->Formulation PK 6. In Vivo PK Evaluation Formulation->PK

Caption: Workflow for Preclinical Formulation Development of Triazole-Amine Derivatives.

References

  • NextSDS Database. "1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride Hazard Classifications and Identifiers." NextSDS.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, frequently deployed as an amide bioisostere or a rigid hinge-binding motif in kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, frequently deployed as an amide bioisostere or a rigid hinge-binding motif in kinase inhibitors[1][2]. Specifically, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) represents a highly versatile, dual-pharmacophore building block[3].

Causality in Scaffold Selection:

  • The Triazole-5-Amine Core: Acts as a potent hydrogen-bond donor/acceptor system. When targeting the ATP-binding pocket of kinases (e.g., EGFR, CDKs), the exocyclic amine and the N2/N4 triazole nitrogens form critical bidentate interactions with the kinase hinge region[2].

  • The Pyridin-4-yl Vector: Positioned at N1, the pyridine ring projects into the solvent-exposed channel or interacts with acidic residues (e.g., via salt bridges). Its basic nitrogen also significantly improves the aqueous solubility of the resulting lead compounds.

  • The Hydrochloride Salt Form: The free base of this compound is highly polar and susceptible to oxidative degradation over time. Utilizing the hydrochloride salt ensures long-term shelf stability, prevents unwanted dimerization, and allows for precise stoichiometric handling during high-throughput library synthesis[3].

However, the exocyclic 5-amine is electronically deactivated. The lone pair on the nitrogen is delocalized into the electron-deficient triazole ring, a profound effect further exacerbated by the electron-withdrawing inductive pull of the N1-pyridine ring. Consequently, standard room-temperature acylations often fail, necessitating the optimized, self-validating protocols detailed below.

Application I: Design of ATP-Competitive Kinase Inhibitors

Triazole-amines are widely utilized to synthesize urea and amide derivatives that act as potent inhibitors of the Receptor Tyrosine Kinase (RTK) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][4].

Pathway Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Ras Ras GTPase Receptor->Ras Inhibitor Triazole-based Kinase Inhibitor Inhibitor->Receptor ATP-competitive Hinge Binding Raf Raf Kinase Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Target Cell Proliferation & Tumor Survival ERK->Target

Fig 1. Inhibition of the RTK/MAPK signaling cascade by triazole-based ATP-competitive inhibitors.

Protocol 1: Synthesis of N-(1-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ureas

Due to the deactivated nature of the 5-amine, the in situ generation of the free base must be coupled with elevated temperatures to drive the reaction with isocyanates[4].

Step-by-Step Methodology:

  • Free-Basing: Suspend 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).

    • Causality: The excess DIPEA is required to neutralize the HCl salt (1.0 eq) and provide a basic environment to enhance the nucleophilicity of the 5-amine without acting as a competing nucleophile.

  • Electrophilic Addition: Add the desired aryl isocyanate (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (25 mL). A precipitate will form. Filter the solid, wash with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under a vacuum.

Self-Validating System & In-Process Controls:

  • Visual Cue: The initial suspension in DMF will turn into a clear, homogeneous solution upon the addition of DIPEA, confirming successful free-basing.

  • LC-MS Monitoring: At t = 4 hours, sample 10 µL of the reaction, dilute in MeOH, and run LC-MS. The starting material peak (m/z [M+H]+ = 162.1) should be ≤10% relative to the product mass. If >10%, add an additional 0.2 eq of isocyanate and continue heating.

Application II: Synthesis of Fused Triazolo-Pyrimidines

1,2,4-Triazol-5-amines are highly valuable synthons for constructing fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, which are privileged structures in CNS and oncology drug discovery[5].

Protocol 2: Microwave-Assisted Cyclization

Conventional thermal cyclization with 1,3-diketones can take 24–48 hours and often results in poor regioselectivity. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the deactivated amine, driving the reaction to completion in minutes.

Step-by-Step Methodology:

  • Condensation Setup: In a 10 mL microwave vial, combine 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (1.0 mmol, 1.0 eq) and acetylacetone (1.5 mmol, 1.5 eq).

  • Catalysis: Add glacial acetic acid (3.0 mL).

    • Causality: Acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 5-amine, followed by intramolecular cyclization of the triazole N4.

  • Microwave Irradiation: Seal the vial and irradiate at 130 °C for 20 minutes (absorbance level: high).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System & In-Process Controls:

  • TLC Validation: Run a TLC (DCM:MeOH 9:1) post-extraction. The highly polar starting amine (Rf ~0.1) should be completely absent, replaced by a highly UV-active, less polar spot (Rf ~0.5) corresponding to the fused triazolo-pyrimidine.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind condition selection, demonstrating the necessity of thermal or microwave activation for functionalizing this specific building block.

Reaction TypeBase / CatalystSolventTemp / MethodTimeYield (%)Causality / Notes
Urea CouplingTEA (2.5 eq)DCM25 °C (Stirring)24 h< 15%Amine is too deactivated for RT coupling; poor solubility.
Urea CouplingNaH (1.5 eq)THF0 to 25 °C12 h45%Strong base deprotonates amine, but side reactions occur.
Urea Coupling DIPEA (2.5 eq) DMF 80 °C (Heating) 12 h 82% Optimal: DIPEA neutralizes HCl; heat overcomes deactivation.
CyclizationAcOH (Solvent)AcOH100 °C (Reflux)36 h55%Slow reaction rate; thermal degradation products observed.
Cyclization AcOH (Solvent) AcOH 130 °C (Microwave) 20 min 91% Optimal: Rapid heating drives kinetic cyclization cleanly.

Experimental Workflow Visualization

Workflow Step1 Starting Material 1-(pyridin-4-yl)-1H- 1,2,4-triazol-5-amine HCl Step2 Free-Basing (DIPEA in DMF) Step1->Step2 Step3 Electrophilic Coupling (Isocyanates/Acyl Chlorides) Step2->Step3 Step4 Purification (Prep-HPLC) Step3->Step4 Step5 Validation (LC-MS, NMR) Step4->Step5

Fig 2. Optimized synthetic workflow for functionalizing the deactivated triazol-5-amine scaffold.

References

  • NextSDS. "1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[3]

  • Khattab, R. R., et al. "New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study." National Center for Biotechnology Information (PMC). Available at:[1]

  • Wang, J., et al. "1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities." Journal of Medicinal Chemistry (ACS). Available at:[2]

  • Dolzhenko, A. V., et al. "3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine." IUCr Journals. Available at:[5]

  • Benchchem. "Application Notes and Protocols for the Synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogs." Benchchem Technical Support. Available at:[4]

Sources

Application

Application Note: In Vitro Assay Development for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Executive Summary & Mechanistic Rationale The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) is a highly versatile chemical building block and screening scaffold[1]. In early-stage d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) is a highly versatile chemical building block and screening scaffold[1]. In early-stage drug discovery, the 1H-1,2,4-triazol-5-amine moiety is recognized as a privileged, ATP-competitive bioisostere[2].

Causality of Scaffold Selection: The triazole core functions as a potent hinge-binding motif. Structural studies reveal that the 1H-1,2,4-triazol-5-amine group forms a unique and robust hydrogen-bond network with the kinase hinge region—specifically interacting with the backbone amides and carbonyls of key residues (e.g., Thr106, His107, and Met109 in p38α MAPK)[2]. Furthermore, derivatives of 1,2,4-triazole-3,5-diamines have demonstrated profound efficacy as cyclin-dependent kinase (CDK) inhibitors, effectively halting cellular proliferation in various oncology models[3]. The pyridine ring at the 1-position provides an additional vector to probe the solvent channel or selectivity pocket of the kinase, making this specific hydrochloride salt an ideal starting point for in vitro kinase inhibitor screening[2].

Experimental Workflow & Pathway Dynamics

To rigorously evaluate the inhibitory profile of this compound, the experimental design must bridge biochemical target engagement with cellular phenotypic outcomes.

Workflow A 1. Compound Prep (10 mM DMSO Stock) B 2. Biochemical Assay (ADP-Glo IC50) A->B C 3. Cellular Assay (Target Engagement) B->C D 4. Data Analysis (Non-linear Regression) C->D

Fig 1. End-to-end in vitro screening workflow for triazole-based kinase inhibitors.

MOA Ligand 1-(pyridin-4-yl)-1H-1,2,4- triazol-5-amine Scaffold Kinase Target Kinase (e.g., p38α / CDK) Ligand->Kinase Hinge-Binding (Inhibition) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Blocked Effect Cellular Proliferation & Survival Substrate->Effect Pathway Attenuated

Fig 2. Mechanism of action for 1,2,4-triazol-5-amine scaffolds via kinase hinge-binding.

Compound Handling and Preparation

While the hydrochloride salt form provides improved ambient stability[1], proper solubilization is critical to prevent precipitation during aqueous assay conditions, which can lead to false-negative results or artificial light scattering.

Preparation Protocol
  • Equilibration: Allow the lyophilized 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride vial to equilibrate to room temperature in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which can degrade the compound or alter the molarity.

  • Primary Stock: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes.

  • Aliquoting: Aliquot the stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes and store at -20°C. Rationale: Avoids freeze-thaw cycles that induce compound degradation and precipitation.

Table 1: Reagent Preparation Guidelines

ReagentConcentrationSolvent / DiluentStorageRationale for Choice
Triazole Scaffold 10 mM Stock100% Anhydrous DMSO-20°C (Desiccated)Ensures complete solubility and prevents hydrolysis.
Working Dilutions 10 µM to 0.1 nMAssay BufferFreshly prepared10-point dose-response curve for accurate IC50.
Vehicle Control 1% (v/v) finalAssay BufferFreshly preparedNormalizes baseline activity against DMSO toxicity.

Biochemical Protocol: ADP-Glo™ Kinase Assay

To measure the intrinsic inhibitory potency (IC50) of the compound, an ADP-Glo assay is recommended. Self-Validating Design: This assay measures the generation of ADP, making it a universal, downstream readout independent of the specific peptide substrate. It includes a Staurosporine positive control to validate enzyme activity and a 1% DMSO negative control to establish the maximum signal window.

Step-by-Step Methodology
  • Kinase Reaction Setup: In a 384-well low-volume white plate, add 1 µL of the target kinase (e.g., CDK2 or p38α) diluted in optimized Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride at varying concentrations (3X final concentration in 3% DMSO). Incubate at room temperature for 15 minutes. Rationale: Pre-incubation allows the compound to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 1 µL of an ATP/Substrate mix. Ensure the final ATP concentration is set at the Km​ value for the specific kinase. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 3 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This reagent depletes unconsumed ATP, leaving only the generated ADP, which drastically reduces background noise.

  • Signal Generation: Add 6 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second).

Cellular Protocol: Target Engagement & Viability

Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues or efflux pump activity. A cellular viability assay (CellTiter-Glo) evaluates the phenotypic impact of the kinase inhibition[3].

Step-by-Step Methodology
  • Cell Seeding: Seed a relevant cancer cell line (e.g., A375 melanoma cells, which are sensitive to CDK/MAPK inhibition[3]) at 2,000 cells/well in a 384-well opaque plate in 20 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in complete medium (final DMSO concentration strictly ≤ 0.5%). Add 5 µL of the compound dilutions to the cells.

  • Incubation: Incubate for 72 hours. Rationale: 72 hours covers approximately 2-3 doubling times for standard cell lines, allowing sufficient time for cell cycle arrest (via CDK inhibition) to manifest as a reduction in viable cell number.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence.

Data Presentation & Assay Validation

A robust in vitro assay must be a self-validating system. Before calculating the IC50 of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, the assay quality must be verified using the Z'-factor.

Table 2: Assay Validation & Quality Control Metrics

MetricFormula / DefinitionAcceptable RangePurpose in Workflow
Z'-Factor 1−∣μpos​−μneg​∣3σpos​+3σneg​​ > 0.5Validates assay robustness; ensures the signal window is wide enough to detect true inhibitors.
Signal-to-Background (S/B) μpos​/μneg​ > 3.0Ensures adequate dynamic range between fully active kinase and fully inhibited kinase.
Reference IC50 Staurosporine IC50Kinase-dependentConfirms enzyme activity, ATP concentration accuracy, and overall assay sensitivity.

Data Analysis: Normalize raw luminescence units to percentage inhibition using the vehicle control (0% inhibition) and the no-enzyme/positive control (100% inhibition). Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50.

References

  • NextSDS. 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride — Chemical Substance Information.[1] URL:

  • Journal of Medicinal Chemistry (ACS Publications). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery.[2] URL:

  • Journal of Medicinal Chemistry (ACS Publications). 1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities.[3] URL:

Sources

Method

catalytic applications of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride transition metal complexes

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal complexes derived from 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of transition metal complexes derived from 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride.

Introduction: The Emerging Potential of Pyridinyl-Triazole Ligands in Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, underpinning advancements in pharmaceuticals, materials science, and industrial processes. The efficacy of a metal catalyst is profoundly influenced by the ligand scaffold, which modulates the metal center's steric and electronic properties. Among the vast array of ligand families, those incorporating both pyridine and triazole moieties have garnered significant attention for their robust coordination chemistry and impressive performance in a variety of catalytic transformations.[1][2]

This guide focuses on the specific ligand, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS No. 1803610-25-4).[3] This molecule presents a compelling architecture for catalyst design, featuring a bidentate chelation site through the pyridinyl nitrogen and an adjacent nitrogen atom of the triazole ring. This arrangement forms a stable five-membered metallocycle upon coordination to a metal center.[2] The presence of an exocyclic amine group offers an additional site for functionalization or secondary coordination interactions, potentially influencing catalyst solubility, stability, and activity.

While specific catalytic applications for complexes of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine are an emerging area of research, the broader class of pyridinyl-triazole and aminotriazole metal complexes has demonstrated significant utility.[4][5] This document provides detailed application notes and generalized protocols based on well-established, analogous systems. The aim is to equip researchers with the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate the catalytic potential of novel complexes derived from this promising ligand.

Section 1: Ligand Synthesis and Metal Complex Formation

The successful application of any ligand in catalysis begins with its efficient synthesis and subsequent coordination to a metal center. The protocols below provide a general framework for these initial steps.

Application Note: Ligand Synthesis Strategy

The synthesis of substituted aminotriazoles can be achieved through several established synthetic routes. A common approach involves the cyclization of intermediates derived from hydrazides or related precursors.[6] For 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, a plausible route involves the reaction of a pyridine-containing precursor with a source of the triazole backbone. The final product is typically isolated as a hydrochloride salt to improve its stability and handling.[3]

Protocol 1: General Procedure for Transition Metal Complexation

This protocol describes a generalized method for coordinating the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine ligand (herein denoted as L ) to a transition metal precursor. The choice of metal salt and solvent is critical and will depend on the target complex.

Objective: To synthesize a transition metal complex of the type [M(L)nXm], where M is a transition metal (e.g., Cu, Pd, Ru, Fe), L is the pyridinyl-triazole ligand, and X is an ancillary ligand (e.g., halide, solvent).

Materials:

  • 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (L·HCl )

  • Transition metal salt (e.g., CuI, Pd(OAc)2, RuCl2(p-cymene)2, FeCl2)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile, DMF, THF, Ethanol)

  • Base (e.g., Triethylamine, Sodium acetate)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and heat source

  • Filtration apparatus

Step-by-Step Methodology:

  • Ligand Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend L·HCl (1.0 eq.) in the chosen anhydrous solvent.

  • Deprotonation: Add a suitable base (1.1 eq.) to the suspension to neutralize the hydrochloride and generate the free ligand in situ. Stir the mixture at room temperature for 30 minutes. The causality behind this step is to ensure the nitrogen atoms of the ligand are available for coordination with the metal center.

  • Metal Addition: In a separate flask, dissolve the transition metal salt (e.g., 0.5 eq. for a desired [M(L)2] complex) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution via cannula or syringe. The reaction mixture may change color, indicating complex formation.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the metal and ligand lability. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. Iron complexes with mixed amine/pyridine/triazole ligands, for instance, are often prepared in acetonitrile.[7]

  • Isolation: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Purification: If no precipitate forms, reduce the solvent volume under vacuum. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/Hexane, Ethanol) or by column chromatography.

Characterization: The resulting complex should be thoroughly characterized by techniques such as FTIR, 1H & 13C NMR, Mass Spectrometry, and Elemental Analysis. For crystalline materials, single-crystal X-ray diffraction provides definitive structural proof.

Section 2: Catalytic Application in Cross-Coupling Reactions

Transition metal complexes bearing pyridinyl-triazole ligands are effective catalysts for a range of cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds in drug discovery and materials science.[1][8]

Application Note: Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a powerful, atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, as it avoids the pre-functionalization of one of the coupling partners.[9] Palladium complexes are particularly adept at catalyzing these transformations. A Pd(II) complex of L is hypothesized to be an effective catalyst, where the pyridinyl-triazole ligand stabilizes the active catalytic species and facilitates the C-H activation step. The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[8][9]

Protocol 2: Representative Protocol for Pd-Catalyzed C-H Arylation of a Heterocycle

Objective: To perform a direct C-H arylation of a heterocycle (e.g., 1-methyl-1H-1,2,4-triazole) with an aryl bromide using a [Pd(L)Cl2] catalyst.

Materials:

  • [Pd(L)Cl2] complex (synthesized as per Protocol 1)

  • Heterocycle (e.g., 1-methyl-1,2,4-triazole) (1.0 eq.)

  • Aryl bromide (e.g., 4-bromotoluene) (1.5 eq.)

  • Base (e.g., Cs2CO3) (2.0 eq.)

  • Ligand/Additive (e.g., Tris(o-tolyl)phosphine) (if required)

  • Anhydrous DMF

  • Reaction vial or tube suitable for heating

  • GC-MS or HPLC for analysis

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add the [Pd(L)Cl2] catalyst (1-5 mol%), the heterocycle (1.0 eq.), the aryl bromide (1.5 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100-140 °C. Stir vigorously for 12-24 hours. The high temperature is necessary to facilitate the C-H activation step.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Analysis: Filter the solution and concentrate under reduced pressure. Analyze the crude product by GC-MS or 1H NMR to determine conversion and yield. The product can be purified by flash column chromatography.

Visualization: Proposed Catalytic Cycle for C-H Arylation

G A Pd(II) Pre-catalyst [Pd(L)Cl₂] B Active Pd(II) Species A->B Activation C C-H Activation (CMD) B->C + Heterocycle - Base·HCl D Arylpalladium(II) Intermediate E Reductive Elimination D->E F Pd(0) Species E->F Product G Oxidative Addition F->G + Ar-Br G->B

Caption: Proposed catalytic cycle for Pd-catalyzed direct C-H arylation.

Section 3: Catalytic Application in Reduction Reactions

The electron-rich nature of complexes derived from N-donor ligands like pyridinyl-triazoles makes them suitable for catalyzing reduction reactions, including the transfer hydrogenation of ketones and the electrochemical reduction of CO2.[10][11]

Application Note: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a safer and more convenient alternative to using high-pressure H2 gas for the reduction of carbonyl compounds to alcohols. Ruthenium complexes are particularly effective for this transformation, typically using isopropanol or formic acid as the hydrogen source. A Ru(II) complex incorporating the bidentate L ligand is expected to be an active catalyst. The ligand framework stabilizes the metal center throughout the catalytic cycle, which involves the formation of a ruthenium-hydride intermediate.

Protocol 3: Representative Protocol for Ru-Catalyzed Transfer Hydrogenation of a Ketone

Objective: To reduce acetophenone to 1-phenylethanol using a [Ru(L)Cl(p-cymene)]Cl catalyst and a hydrogen donor.

Materials:

  • [Ru(L)Cl(p-cymene)]Cl complex (synthesized via a modified literature procedure)

  • Acetophenone (1.0 eq.)

  • Hydrogen Donor (e.g., Isopropanol or Formic Acid/Triethylamine azeotrope)

  • Base (e.g., KOH or NaOiPr, if using isopropanol)

  • Anhydrous solvent (if needed, often the H-donor is the solvent)

  • Schlenk tube

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the Ru-catalyst (0.1-1 mol%) in the hydrogen donor solvent (e.g., isopropanol).

  • Base Addition: Add the base (e.g., KOH, ~5 mol%). The base is crucial for generating the active ruthenium-hydride species.

  • Substrate Addition: Add the acetophenone (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) and stir for 1-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over MgSO4, filter, and remove the solvent under reduced pressure. Determine the conversion and yield by GC or 1H NMR analysis. The product alcohol can be purified by chromatography if necessary.

Visualization: Experimental Workflow for Transfer Hydrogenation

G A 1. Reaction Setup B Add Ru-Catalyst, Base, and Solvent (iPrOH) to Schlenk Tube A->B C 2. Substrate Addition B->C D Inject Acetophenone under Inert Atmosphere C->D E 3. Reaction D->E F Heat to Reflux (82°C) Monitor by TLC/GC E->F G 4. Work-up & Analysis F->G H Quench with H₂O, Extract with Ether G->H I Dry, Concentrate, Analyze by GC/NMR H->I

Caption: Step-by-step workflow for catalytic transfer hydrogenation.

Section 4: Data Summary and Interpretation

Table 1: Template for Summarizing Catalytic C-H Arylation Results
EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)Yield (%)
15Cs₂CO₃12012
22Cs₂CO₃12012
32K₂CO₃12012
42Cs₂CO₃14012
52Cs₂CO₃12024

Conversion and Yield to be determined by a calibrated internal standard method (e.g., GC or qNMR).

Conclusion and Future Outlook

The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine ligand represents a versatile and promising scaffold for the development of novel transition metal catalysts. Its structural features suggest strong potential in key organic transformations such as C-H functionalization and reduction reactions. The protocols and application notes provided here, derived from closely related and well-documented chemical systems, offer a robust starting point for researchers. Future work should focus on the systematic synthesis and characterization of a range of transition metal complexes with this ligand (e.g., with Cu, Ni, Co, Ir, Rh) and the thorough evaluation of their catalytic activity across a broader spectrum of reactions. Such studies will undoubtedly uncover new catalytic systems with enhanced efficiency, selectivity, and stability, contributing to the advancement of synthetic chemistry.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of an old reaction. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes. Nature, 510(7506), 485-496. [Link]

  • Husbands, D. R., Özsan, Ç., Welsh, A., Gammons, R. J., & Frei, A. (2025). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Nature Communications. [Link]

  • Sene, S., Le Mest, Y., & Le Poul, N. (2013). Iron Coordination Chemistry with New Ligands Containing Triazole and Pyridine Moieties. Comparison of the Coordination Ability of the N-Donors. Inorganic Chemistry, 52(3), 1235-1246. [Link]

  • Garrido-Barros, P., Fumanal, M., Francàs, L., & Sala, X. (2017). Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts. Inorganic Chemistry, 56(5), 2949-2957. [Link]

  • Meng, G., & Li, X. (2015). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications, 60, 105-109. [Link]

  • Puddephatt, R. J. (2008). Platinum complexes with pyridyl derivatives of 1,2,4-triazole. Canadian Journal of Chemistry, 86(6), 534-541. [Link]

  • Crowley, J. D., & McMorran, D. A. (2011). Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole dpt and its transition metal complexes; a versatile and subtly unsymmetric ligand. Dalton Transactions, 40(43), 11521-11530. [Link]

  • Verma, R., & Kumar, S. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(42), 27365-27383. [Link]

  • Joseph, M. C., Swarts, A. J., & Mapolie, S. F. (2023). Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Coordination Chemistry Reviews, 494, 215338. [Link]

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. Chemical Substance Information. Retrieved from [Link]

  • Zhang, J., & Chen, X. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molecules, 13(3), 678-681. [Link]

  • Majeed, A. H., & Alabdeen, M. Z. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 854787. [Link]

  • Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(3), o525. [Link]

  • Kaur, P., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Institutional Pharmacy and Life Sciences, 4(3), 1-30. [Link]

Sources

Application

Application Notes and Protocols: Standard Dosing Guidelines for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in Cell Culture

For Research Use Only Introduction and Scientific Rationale 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic small molecule. While direct cell-based studies on this specific hydrochloride salt ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Introduction and Scientific Rationale

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic small molecule. While direct cell-based studies on this specific hydrochloride salt are not extensively published, its core structure, featuring a pyridine and a triazole ring, is common in compounds with diverse pharmacological activities, including anticancer properties.[1][2][3][4] Many small molecules with similar structural motifs have been identified as kinase inhibitors.[5]

Given its structure, it is hypothesized that 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine may function as an inhibitor of key cellular signaling kinases. One plausible target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critical for cell adhesion, migration, proliferation, and survival.[6] FAK is often overexpressed in various cancers, making it a significant target for therapeutic development.[5][6] Inhibitors of FAK, such as PF-573228 and FAK Inhibitor 14, have shown efficacy in preclinical models by preventing FAK autophosphorylation and disrupting downstream signaling.[7][8]

These application notes provide a comprehensive guide for researchers to establish initial dosing parameters and evaluate the cellular effects of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in vitro. The protocols outlined below are based on established methodologies for characterizing kinase inhibitors, particularly FAK inhibitors, and are designed to be adaptable to various cell lines and research questions.

Hypothesized Mechanism of Action: FAK Inhibition

Integrin activation by the extracellular matrix (ECM) recruits FAK to focal adhesions, where it undergoes autophosphorylation at Tyrosine 397 (Y397).[6] This event creates a binding site for Src family kinases, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation.[6] We hypothesize that 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride may act as an ATP-competitive inhibitor in the FAK kinase domain, preventing Y397 phosphorylation and blocking downstream signaling.

FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK recruits ECM ECM ECM->Integrin binds pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src recruits & activates PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation MAPK_ERK->Proliferation Compound 1-(pyridin-4-yl)-1H-1,2,4-triazol- 5-amine hydrochloride Compound->FAK inhibits

Caption: Hypothesized FAK signaling inhibition workflow.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the compound are critical for reproducible results.

Chemical Information:

Property Value Source
Chemical Name 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride [9]
CAS Number 1803610-25-4 [9]
Molecular Formula C₇H₈ClN₅ (as hydrochloride) [10]
Molecular Weight 197.63 g/mol (as hydrochloride) -
Solubility Soluble in DMSO and water.

| Storage | Store at 2-8°C, desiccated. |[11] |

Protocol 1: Preparation of a 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh out 1.98 mg of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride.

  • Dissolution: Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Causality Note: Using DMSO as a solvent is standard for many small molecules due to its high solubilizing capacity. Preparing a concentrated stock allows for minimal solvent addition to the final cell culture medium, typically ≤0.1% (v/v), to avoid solvent-induced cytotoxicity.

Experimental Protocols for Cellular Assays

The following protocols provide a framework for determining the effective concentration range of the compound. It is crucial to include a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any effects of the solvent.

Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration-dependent effect of the compound on cell metabolic activity, a proxy for viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve final desired concentrations. Based on data from analogous FAK inhibitors, a starting range of 0.01 µM to 100 µM is recommended.[6][12]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Recommended Starting Concentrations for Screening:

Concentration (µM)
0 (Vehicle Control)
0.01
0.1
1
10
25
50

| 100 |

Protocol 3: Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay provides a qualitative and quantitative measure of the compound's effect on cell motility, a key process regulated by FAK.[6]

  • Monolayer Formation: Seed cells in a 6- or 12-well plate and grow them to 90-100% confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a linear "scratch" through the center of the monolayer.

  • Wash: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.

  • Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the desired concentrations of the compound (determined from the MTT assay, typically below the IC₅₀) and the vehicle control.

  • Imaging: Immediately capture images of the scratch at multiple defined points (Time 0).

  • Incubation & Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at each time point. The rate of wound closure can be calculated and compared between treated and control groups.

Wound_Healing_Workflow A 1. Seed Cells to Confluency B 2. Create Scratch with Pipette Tip A->B C 3. Wash to Remove Debris B->C D 4. Add Medium + Compound/Vehicle C->D E 5. Image at Time 0 D->E F 6. Incubate (e.g., 24h) E->F G 7. Image at Final Time Point F->G H 8. Analyze Wound Closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Protocol 4: Western Blot for FAK Phosphorylation

This protocol directly assesses the hypothesized mechanism of action by measuring the phosphorylation status of FAK at its autophosphorylation site, Y397. A reduction in p-FAK (Y397) relative to total FAK indicates target engagement.

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with various concentrations of the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FAK (Y397) and total FAK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-FAK signal to the total FAK signal to determine the specific inhibitory effect.

Conclusion and Best Practices

These application notes provide a robust starting point for investigating the in vitro effects of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. The proposed mechanism of FAK inhibition is a well-grounded hypothesis based on structural analogy, but it requires direct experimental validation using methods like the Western blot protocol described.

Key Recommendations:

  • Dose-Response: Always perform a dose-response curve for each new cell line to determine the optimal concentration range.

  • Controls: Proper vehicle and experimental controls are essential for data interpretation.

  • Time-Course: Consider performing time-course experiments to understand the kinetics of the compound's effects.

  • Orthogonal Assays: Use multiple assays to confirm findings. For example, complement the wound healing assay with a Transwell migration assay.[6]

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively characterize the biological activity of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride and elucidate its mechanism of action in cell culture models.

References

  • Shen, T. L., et al. (2019). Inhibition of FAK Signaling Elicits Lamin A/C-Associated Nuclear Deformity and Cellular Senescence. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. Retrieved from [Link]

  • Li, Y., et al. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). 4-(3-((Pyridin-4-ylmethyl)amino)-[7][12][13]triazolo[4,3-b][7][12][13]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. CentAUR. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Invitro Anticancer Screening of Substituted 3-(Phenyl Sulfanyl)-5-(Pyridin-3-Yl)-4h-[7][12][13] Triazol-4-Amine Derivatives. Retrieved from [Link]

  • Stokes, M. E., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(pyridin-4-yl)-1h-1,2,4-triazol-5-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2025). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Retrieved from [Link]

  • ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2011). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Semantic Scholar. (2022). N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Advanced Bioconjugation Strategies Utilizing 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Ligands

Abstract Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern drug development, diagnostics, and materials science.[1] The stability and biocompatibility of the resulting li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern drug development, diagnostics, and materials science.[1] The stability and biocompatibility of the resulting linkage are paramount to the success of the conjugate. The 1,2,4-triazole heterocycle has emerged as a superior linker moiety due to its exceptional stability against hydrolysis, enzymatic degradation, and redox conditions.[2][3][4] This application note details the multifaceted utility of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, a versatile ligand that can be employed in two distinct and powerful bioconjugation strategies. Firstly, we explore its role as a highly efficient accelerating and stabilizing ligand for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. Secondly, we describe its use as a direct conjugation partner, utilizing its primary amine to introduce a metal-chelating pyridyl-triazole tag onto biomolecules. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for creating stable and functional bioconjugates.

Introduction: The Central Role of Linker Chemistry

The efficacy of complex biologics, such as Antibody-Drug Conjugates (ADCs), often hinges on the chemical linker connecting the payload to the biomolecule. An ideal linker must be stable in circulation yet allow for specific activity at the target site. Triazole rings, formed via click chemistry, are nearly perfect in this regard, acting as bioisosteres of amide bonds but with significantly enhanced metabolic stability.[3][4] The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine scaffold offers a unique combination of features: the inherent stability of the triazole, the metal-coordinating ability of the pyridine ring, and a reactive primary amine handle.[5][6][7] Its hydrochloride salt form ensures improved aqueous solubility and handling.[8] This guide provides detailed methodologies for leveraging these properties in advanced bioconjugation workflows.

Part 1: A Superior Ligand for Catalyzed Bioconjugation (CuAAC)

Principle and Mechanism

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for forming 1,4-disubstituted 1,2,3-triazoles.[9] The reaction's speed and specificity in aqueous, biological environments are critically dependent on ligands that stabilize the catalytically active Cu(I) oxidation state and prevent its disproportionation. Pyridinyl-triazole systems have been identified as superior ligands for this purpose, promoting highly efficient reactions even at low catalyst loadings under ambient, open-flask conditions.[10] The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine ligand chelates the copper ion, facilitating the catalytic cycle and dramatically accelerating the rate of triazole formation.

CuAAC_Mechanism Cu_L Cu(I)-Ligand Complex Pi_Complex Cu-Alkyne π-Complex Cu_L->Pi_Complex + Alkyne Terminal Alkyne (on Payload) Alkyne->Pi_Complex Azide Azide (on Biomolecule) Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide Acetylide Copper Acetylide Pi_Complex->Acetylide - H⁺ Acetylide->Cu_Triazolide + Cu_Triazolide->Cu_L Catalyst Regeneration Product Triazole-Linked Bioconjugate Cu_Triazolide->Product Protonolysis ADC_Workflow Ab 1. Starting Antibody (mAb) Azide_Mod 2. Introduce Azide Handle (e.g., via NHS-Azide) Ab->Azide_Mod Purify1 3. Purify Azide-mAb (SEC) Azide_Mod->Purify1 Conjugation 6. Conjugation Reaction (Click Chemistry) Purify1->Conjugation Alkyne_Drug 4. Alkyne-Payload Alkyne_Drug->Conjugation Catalyst 5. Prepare Catalyst Mix: CuSO₄ + Reductant + Ligand Catalyst->Conjugation Purify2 7. Purify ADC (e.g., HIC or SEC) Conjugation->Purify2 Characterize 8. Characterization (HIC-HPLC, MS, SEC) Purify2->Characterize Final_ADC Final ADC Product Characterize->Final_ADC

Workflow for ADC synthesis using CuAAC.
ReagentSupplierPurpose
Azide-functionalized Monoclonal Antibody (mAb-N₃)In-house prep.Biomolecule to be conjugated
Alkyne-functionalized Payload (e.g., Alkyne-MMAF)CommercialMolecule to be attached
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochlorideCommercialCu(I) stabilizing ligand
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCopper catalyst precursor
Sodium AscorbateSigma-AldrichReducing agent to generate Cu(I) in situ
Phosphate Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for payload and ligand stock solutions
Zeba™ Spin Desalting Columns (7K MWCO)Thermo FisherBuffer exchange and purification
Hydrophobic Interaction Chromatography (HIC) ColumnWatersADC purification and analysis
  • Preparation of Stock Solutions:

    • Antibody: Prepare the azide-modified antibody in PBS, pH 7.4 to a final concentration of 5-10 mg/mL.

    • Payload: Dissolve the alkyne-payload in anhydrous DMSO to create a 10 mM stock solution.

    • Ligand: Dissolve 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in anhydrous DMSO to create a 50 mM stock solution. Rationale: The hydrochloride salt improves solubility. DMSO is used for both payload and ligand to ensure miscibility in the final aqueous reaction mixture.

    • Copper: Prepare a fresh 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Reductant: Prepare a fresh 200 mM solution of sodium ascorbate in deionized water.

  • Conjugation Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody (e.g., 1 mg in 100 µL PBS).

    • Add the alkyne-payload stock solution. A typical starting point is 5-10 molar equivalents relative to the antibody.

    • Premix the catalyst components: In a separate tube, combine the CuSO₄ stock and the ligand stock at a 1:5 molar ratio (e.g., 2 µL of 100 mM CuSO₄ and 2 µL of 50 mM Ligand). Vortex briefly. Rationale: The excess ligand ensures full coordination of the copper, enhancing its stability and catalytic activity. [9][10] * Add the premixed catalyst-ligand solution to the antibody/payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 4 µL of 200 mM stock). The final concentration of copper should be in the range of 100-500 µM. The final DMSO concentration should not exceed 10% v/v to avoid protein denaturation.

  • Reaction Incubation:

    • Gently mix the reaction by pipetting or brief vortexing.

    • Incubate at room temperature (20-25°C) for 2-4 hours. The reaction can also be performed at 4°C overnight if the protein is sensitive.

  • Purification of the ADC:

    • Remove unreacted small molecules (payload, catalyst, ligand) using a desalting spin column equilibrated with PBS, pH 7.4.

    • For a more refined purification to separate unconjugated antibody and different drug-to-antibody ratio (DAR) species, perform Hydrophobic Interaction Chromatography (HIC). [11]The increasing hydrophobicity of the conjugated payload allows for separation based on the DAR.

  • Characterization:

    • DAR Determination: Analyze the purified ADC by HIC-HPLC. The peak profile will show different species corresponding to DAR 0, 2, 4, etc.

    • Aggregation Analysis: Use Size Exclusion Chromatography (SEC-HPLC) to confirm that the conjugation process has not induced antibody aggregation.

    • Mass Confirmation: Confirm the covalent modification and determine the precise mass of the ADC species using mass spectrometry (e.g., LC-ESI-MS). [12]

Part 2: Direct Biomolecule Labeling via Amine Reactivity

Principle and Mechanism

The primary amine on the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine ligand is a potent nucleophile that can react with various electrophilic functional groups introduced onto a biomolecule. A common and highly efficient strategy is the reaction with N-hydroxysuccinimide (NHS) esters, which are widely used to modify the ε-amino groups of lysine residues on proteins. This reaction proceeds under mild physiological conditions (pH 7.2-8.5) to form a highly stable amide bond, effectively tagging the protein with a pyridyl-triazole moiety. This tag can then serve as a chelation site for radiometals in imaging applications or introduce unique physicochemical properties to the protein.

Protocol 2: Protein Labeling with a Pyridyl-Triazole Tag via NHS Ester Chemistry

This protocol details the labeling of a model protein, such as Bovine Serum Albumin (BSA), with the pyridyl-triazole ligand.

ReagentSupplierPurpose
Bovine Serum Albumin (BSA)Sigma-AldrichModel protein for labeling
NHS-dPEG®4-TFP EsterBroadPharmA water-soluble, amine-reactive crosslinker
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochlorideCommercialLabeling agent containing the pyridyl-triazole moiety
Borate Buffer (50 mM, pH 8.5)In-house prep.Reaction buffer for NHS ester chemistry
Hydroxylamine HydrochlorideSigma-AldrichQuenching agent for unreacted NHS esters
PD-10 Desalting ColumnsCytivaPurification of the labeled protein
  • Protein Preparation:

    • Dissolve BSA in 50 mM Borate Buffer, pH 8.5, to a concentration of 10 mg/mL. Rationale: A slightly alkaline pH (8.0-9.0) is optimal for NHS ester reactions as it deprotonates the lysine amino groups, increasing their nucleophilicity. [13]

  • NHS Ester Activation of Protein (Optional - If using a crosslinker):

    • This step is for introducing the reactive handle. If your protein already has a suitable electrophile, skip to step 3.

    • Dissolve the NHS-dPEG®4-TFP Ester in anhydrous DMSO to make a 100 mM stock.

    • Add a 10-fold molar excess of the NHS ester solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

    • Remove excess, unreacted NHS ester using a desalting spin column, exchanging the protein back into the Borate Buffer, pH 8.5.

  • Labeling with Pyridyl-Triazole Amine:

    • Prepare a 100 mM solution of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride in the Borate Buffer. The buffer will neutralize the hydrochloride, freeing the primary amine for reaction.

    • Add a 50- to 100-fold molar excess of the pyridyl-triazole amine solution to the (activated) protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add hydroxylamine hydrochloride from a 1 M stock to a final concentration of 50 mM. Incubate for 15 minutes. Rationale: Hydroxylamine will react with and quench any remaining active NHS esters, preventing non-specific reactions.

  • Purification:

    • Purify the labeled protein from excess labeling reagent and byproducts using a PD-10 desalting column equilibrated with PBS, pH 7.4, or another buffer suitable for downstream applications.

  • Characterization:

    • Degree of Labeling (DoL): The DoL can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the unlabeled protein to the labeled protein.

    • Functionality Assay: Perform a relevant functional assay (e.g., an ELISA for an antibody) to ensure the labeling process has not compromised the protein's biological activity.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Conjugation Yield (CuAAC) Inactive Cu(I) catalyst (oxidation)Ensure sodium ascorbate is fresh and added last. Degas buffers if necessary. Increase ligand-to-copper ratio to 10:1.
Steric hindrance around the azide/alkyne siteIncrease reaction time or temperature (to 37°C if protein is stable). Consider a longer PEG spacer in the azide/alkyne reagent.
Protein Aggregation High concentration of organic solvent (DMSO)Keep final DMSO concentration below 10% (ideally <5%). Use water-soluble payload derivatives if possible.
Copper-mediated cross-linkingEnsure sufficient ligand is present to chelate all copper. Add a mild chelator like EDTA after the reaction is complete, before purification.
Low Labeling (NHS Chem.) Hydrolysis of NHS esterUse fresh, anhydrous DMSO for stock solutions. Perform the reaction promptly after adding the NHS ester to the aqueous buffer.
Incorrect pHEnsure the reaction buffer pH is between 7.5 and 8.5. Below this range, the amine is protonated; above this, hydrolysis is too rapid.
Loss of Protein Activity Modification of critical lysine residues in the active/binding siteReduce the molar excess of the labeling reagent. Consider site-specific modification techniques instead of random lysine labeling.

Conclusion

The 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride ligand is a powerful and versatile tool for modern bioconjugation. Its application as a catalyst-stabilizing ligand enables highly efficient and robust CuAAC reactions, which are fundamental to the construction of complex bioconjugates like ADCs. Furthermore, its intrinsic primary amine functionality allows for its direct and stable attachment to biomolecules, introducing a valuable chemical handle for further functionalization or for modulating the properties of the protein itself. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these advanced techniques in their discovery and development pipelines.

References

  • Benchchem. (n.d.). Stability of Triazole Linkages from Propynyloxy Click Chemistry: A Comparative Guide.
  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • European Pharmaceutical Review. (2023, March 1). New purification method could enhance protein drug manufacturing.
  • Liong, M., et al. (2013). Micropreparative Gel Electrophoresis for Purification of Nanoscale Bioconjugates. ACS Nano.
  • University of Pennsylvania. (n.d.). Single step protein purification and site-specific bioconjugation.
  • Sikorska, J., et al. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
  • Sikorska, J., et al. (2018). Synthesis and Hemolytic Activity of Bile Acid-Indole Bioconjugates Linked by Triazole. Molecules.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology.
  • ResearchGate. (n.d.). Snap-Trapping Strategy for Amine-Specific Bioconjugation with Pyridotriazole Carbaldehydes. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. Retrieved from [Link]

  • Jiang, H., et al. (2014). Click Triazoles for Bioconjugation. Methods in Molecular Biology.
  • Sikorska, J., et al. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. Retrieved from [Link]

  • T.S.I. Journals. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Retrieved from [Link]

  • ACS Publications. (2010). Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Retrieved from [Link]

  • Walsh Medical Media. (2022). A Brief Note on Bioconjugation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing heteroaryl-substituted aminotriazoles often presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing heteroaryl-substituted aminotriazoles often presents unique mechanistic challenges. The synthesis of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride requires precise control over nucleophilic aromatic substitution (SNAr), regioselective cyclization, and stoichiometric salt formation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maximize your reaction yield and product purity.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 4-Chloropyridine HCl + Hydrazine Hydrate Int1 4-Hydrazinylpyridine (Intermediate) Step1->Int1 SNAr Reaction (Excess Hydrazine) Step2 Ethyl N-cyanoformimidate + Triethylamine (Base) Int1->Step2 Inert Atmosphere (Avoid Oxidation) Int2 1-(Pyridin-4-yl)-1H- 1,2,4-triazol-5-amine Step2->Int2 Reflux, 4-6h (Cyclization) Step3 1.0 eq HCl in IPA (Stoichiometric Control) Int2->Step3 0-5 °C (Avoid Dihydrochloride) Product Target Mono-HCl Salt (High Yield & Purity) Step3->Product Selective Precipitation

Fig 1. Synthetic workflow for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine monohydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my cyclization step so low (<40%), and why do I recover unreacted 4-hydrazinylpyridine? Cause: The electron-withdrawing nature of the 4-pyridyl ring significantly reduces the nucleophilicity of the internal N1 hydrazine nitrogen. While the terminal N2 nitrogen successfully attacks the electrophile to form an intermediate, the subsequent intramolecular cyclization onto the cyano group stalls. Furthermore, 4-hydrazinylpyridine is highly susceptible to oxidative degradation in the presence of air. Solution: Switch your cyclizing agent to ethyl N-cyanoformimidate [1][2]. This pre-activated electrophile allows the terminal NH2​ of the hydrazine to attack the imidate carbon, displacing ethanol (an excellent leaving group) to form an N′ -cyanoformamidrazone intermediate. To drive the cyclization, add 1.2 equivalents of a non-nucleophilic base like Triethylamine (TEA) or DIPEA. The base deprotonates the intermediate, increasing the nucleophilicity of the internal N1 nitrogen, forcing the 5-membered ring closure. Always perform this step under a strict Argon or Nitrogen atmosphere.

Q2: Elemental analysis and NMR indicate I have synthesized the dihydrochloride salt instead of the target monohydrochloride. How do I prevent this? Cause: The target molecule contains multiple basic centers. The pyridine nitrogen has a pKa​ of ~5.2, while the 5-amino-1,2,4-triazole moiety has a pKa​ of ~4.0. If you use an excess of hydrochloric acid during the salt formation step, both sites will protonate, yielding the known related substance 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 1909309-60-9) [3]. Solution: Utilize a self-validating precipitation system based on stoichiometric control. Dissolve the free base in anhydrous isopropanol (IPA). Slowly add exactly 1.0 to 1.05 equivalents of anhydrous HCl (e.g., 1.0 M in diethyl ether or dioxane) at 0–5 °C. The monohydrochloride (CAS 1803610-25-4) is highly insoluble in cold IPA and will immediately precipitate, shifting the equilibrium and physically removing the mono-protonated product from the reaction mixture before a second protonation can occur[3].

Q3: My 4-hydrazinylpyridine intermediate is contaminated with a highly insoluble, yellow byproduct. What is it, and how does it affect the yield? Cause: The byproduct is 1,2-bis(pyridin-4-yl)hydrazine. 4-Chloropyridine is highly reactive toward nucleophilic aromatic substitution (SNAr). If the local concentration of hydrazine in your reactor drops, the newly formed 4-hydrazinylpyridine will act as a nucleophile and attack unreacted 4-chloropyridine. Solution: Maintain pseudo-first-order kinetics by using a massive excess of hydrazine hydrate (typically 8 to 10 equivalents). Additionally, reverse the addition order: dissolve the 4-chloropyridine hydrochloride in a minimal amount of solvent and add it dropwise to a refluxing solution of hydrazine hydrate.

Quantitative Data Presentation: Reagent Selection

Selecting the correct cyclization reagent is the most critical variable in optimizing the yield of 1-aryl-1H-1,2,4-triazol-5-amines.

Cyclization ReagentTypical YieldReaction TimeMechanistic Advantage / Disadvantage
Ethyl N-cyanoformimidate 75 – 85% 4 – 6 h Optimal. Displaces ethanol; base catalysis smoothly drives ring closure.
N'-cyano-N,N-dimethylformamidine60 – 70%8 – 12 hGood alternative, but requires venting of toxic dimethylamine gas byproduct.
Cyanamide + Triethyl orthoformate35 – 50%18 – 24 hHarsh conditions required; leads to complex mixtures and tar formation.

Experimental Protocols

Step 1: Synthesis of 4-Hydrazinylpyridine Intermediate
  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Add hydrazine hydrate (50.0 g, 1.0 mol, 10 eq) and 50 mL of absolute ethanol to the flask. Heat to a gentle reflux (approx. 80 °C).

  • Dissolve 4-chloropyridine hydrochloride (15.0 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Add the 4-chloropyridine solution dropwise via the dropping funnel over 1 hour to the refluxing hydrazine solution.

  • Continue refluxing for an additional 3 hours.

  • Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Extract the residue with dichloromethane (3 x 100 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield 4-hydrazinylpyridine as a pale solid. Proceed immediately to Step 2 to avoid oxidation.

Step 2: Cyclization to 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine
  • Purge a clean 250 mL round-bottom flask with Argon.

  • Dissolve the freshly prepared 4-hydrazinylpyridine (10.9 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Add ethyl N-cyanoformimidate (10.8 g, 0.11 mol, 1.1 eq) and Triethylamine (12.1 g, 0.12 mol, 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (78 °C) under Argon for 6 hours. The reaction progress can be monitored by TLC (eluent: DCM/MeOH 9:1) tracking the disappearance of the hydrazine intermediate.

  • Cool the mixture to 0 °C in an ice bath. The free base of the triazole will crystallize.

  • Filter the precipitate, wash with 20 mL of ice-cold ethanol, and dry under vacuum to obtain the pure free base.

Step 3: Monohydrochloride Salt Formation
  • Suspend the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine free base (8.0 g, 0.05 mol) in 80 mL of anhydrous isopropanol (IPA) in a 250 mL flask.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Under vigorous stirring, add exactly 50 mL of a 1.0 M solution of HCl in diethyl ether (0.05 mol, 1.0 eq) dropwise over 30 minutes.

  • A fine white precipitate of the monohydrochloride salt will form immediately. Stir for an additional 1 hour at 0 °C to ensure complete precipitation.

  • Filter the product under a nitrogen blanket, wash with cold anhydrous IPA (2 x 15 mL), and dry in a vacuum oven at 40 °C for 12 hours.

References

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2012). Synthetic access to benzazolyl (pyrazoles, thiazoles, or triazoles). Turkish Journal of Chemistry, 36(6), 805-826. URL: [Link]

  • Al-Masoudi, I. A., Al-Soud, Y. A., Al-Salihi, N. J., & Al-Masoudi, N. A. (2006). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. Chemistry of Heterocyclic Compounds, 42(11), 1377-1403. URL: [Link]

  • NextSDS Chemical Substance Database. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS 1803610-25-4) & dihydrochloride (CAS 1909309-60-9). URL: [Link]

Optimization

Technical Support Center: Crystallization &amp; Purification of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Welcome to the Advanced Crystallization Support Center. The isolation of high-purity heterocyclic pharmaceutical intermediates—specifically those containing multiple basic centers like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The isolation of high-purity heterocyclic pharmaceutical intermediates—specifically those containing multiple basic centers like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine—presents unique thermodynamic and kinetic challenges.

This guide is engineered for drug development professionals and process chemists. It bypasses basic theory to directly address the mechanistic causality of crystallization failures, providing self-validating protocols to ensure scalable, high-purity yields.

Part 1: Troubleshooting Guides & FAQs

Q1: I am getting inconsistent assay results, and elemental analysis shows varying chloride content batch-to-batch. Why is this happening?

The Causality: The target compound, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4)[1], contains two distinct basic centers: the pyridine nitrogen and the primary amine on the triazole ring. Because both sites can be protonated, adding excess hydrochloric acid or allowing the pH to drop below 2.0 triggers the co-precipitation of the dihydrochloride salt (CAS: 1909309-60-9)[2]. This creates a mixed polymorphic phase, ruining batch stoichiometry. The Fix: Strict stoichiometric and pH control. Limit the HCl charge to exactly 1.05 molar equivalents and continuously monitor the pH during acidification. The system must stabilize between pH 3.5 and 4.0 to guarantee the exclusive formation of the mono-hydrochloride salt.

Q2: During anti-solvent addition, the solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. How do I prevent this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level exceeds the nucleation threshold too rapidly. Instead of forming an ordered crystal lattice, the solute phase-separates into an impurity-rich liquid phase[3]. Oiling out is highly detrimental because the oil eventually solidifies into an amorphous mass that traps solvent and chemical impurities. The Fix: Implement a seeded anti-solvent crystallization strategy. By introducing 1–2% w/w of high-purity seed crystals while the solution is within its metastable zone, you provide a template for secondary nucleation[4]. This bypasses the oiling-out boundary entirely. Additionally, the anti-solvent must be dosed linearly over an extended period (e.g., 2 hours) to prevent localized supersaturation spikes.

Q3: The isolated crystals are fine needles. They take hours to filter and trap residual solvents, causing the batch to fail OVI (Organic Volatile Impurities) testing. Can we improve the crystal habit?

The Causality: Needle-like (acicular) crystal habits are the default kinetic result of rapid cooling in hydrochloride salts. Needles have poor flowability, compress into impermeable filter cakes, and have a high specific surface area that traps mother liquor[5]. The Fix: Shift from kinetic to thermodynamic control by implementing temperature cycling (Ostwald ripening). By cooling the slurry, reheating it slightly below the dissolution temperature, and cooling it again, the smaller, highly soluble needles dissolve. This mass redeposits onto the larger crystals, forcing them to grow outward into block-like or prismatic habits that filter rapidly and wash cleanly[5].

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of crystallization parameters to resolve the issues discussed above. Notice how the transition from unseeded cooling to seeded anti-solvent addition drastically improves both purity and crystal habit.

Solvent System (v/v)Anti-SolventCooling RateSeedingYield (%)Purity (HPLC %)Crystal HabitFiltration Time (100g)
MeOH/H2O (9:1)None (Cooling)1.0 °C/minNo62.497.2Fine Needles> 120 mins
EtOH/H2O (8:2)Acetone0.5 °C/minNo78.198.5Agglomerates45 mins
EtOH/H2O (8:2) Acetone 0.2 °C/min Yes (1%) 89.5 > 99.8 Block/Prisms < 10 mins

Part 3: Experimental Protocol

Optimized Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Each step contains built-in checks (pH, temperature, visual cues) to ensure the process remains on track.

Step 1: Dissolution & Clarification

  • Suspend 100.0 g of crude 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine free base in 800 mL of Ethanol/Water (8:2 v/v).

  • Heat the reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation: Pass the hot solution through a 0.45 µm inline filter into a pre-heated crystallization vessel to remove insoluble mechanical impurities.

Step 2: Acidification (Mono-Salt Formation) 4. Slowly charge 1.05 molar equivalents of 37% aqueous HCl over 30 minutes. 5. Self-Validation: Monitor the pH. It must stabilize between 3.5 and 4.0 . If the pH drops below 3.0, add trace amounts of free base to correct it, preventing dihydrochloride formation[1].

Step 3: Seeding (Metastable Zone Control) 6. Cool the clear solution to 55°C. At this temperature, the solution is supersaturated but stable (within the metastable zone). 7. Charge 1.0 g (1% w/w) of micronized, high-purity 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride seed crystals[4]. 8. Age the suspension for 30 minutes. Visual Check: The seed bed should remain visible and slightly expand, confirming the solution is supersaturated and not undersaturated.

Step 4: Anti-Solvent Addition & Ripening 9. Linearly dose 1200 mL of Acetone (anti-solvent) over 120 minutes using a dosing pump. Causality: Slow addition prevents the supersaturation spikes that cause oiling out[3]. 10. Cool the resulting slurry to 5°C at a strict linear rate of 0.2°C/min. 11. Optional Habit Modification: Once at 5°C, heat the slurry back to 40°C, hold for 1 hour, and cool back to 5°C at 0.2°C/min. This Ostwald ripening step converts any residual needles into blocks[5].

Step 5: Isolation & Drying 12. Filter the slurry via a Nutsche filter. 13. Wash the wet cake with 2 x 200 mL of pre-chilled Acetone (5°C) to displace the impurity-laden mother liquor. 14. Dry under vacuum (50 mbar) at 45°C for 12 hours to constant weight.

Part 4: Process Visualization

Optimization N1 Crude Free Base Dissolution (EtOH/H2O) N2 Acidification (1.05 eq HCl, pH 3.5-4.0) N1->N2 N3 Metastable Zone Cool to 55°C N2->N3 E1 Error: pH < 2.0 Di-HCl Salt Forms N2->E1 Excess Acid N4 Seeding (1% w/w pure crystals) N3->N4 N5 Anti-Solvent Addition (Acetone, 120 min) N4->N5 N6 Controlled Cooling (0.2°C/min to 5°C) N5->N6 E2 Error: Rapid Addition Oiling Out (LLPS) N5->E2 Fast Dosing N7 High-Purity Mono-HCl (>99.8% Yield) N6->N7 E3 Error: Rapid Cooling Needle Habit (Traps Impurities) N6->E3 Fast Cooling

Workflow for the optimized crystallization of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl.

References

  • Source: bia.
  • Source: acs.
  • Pharmaceutical Salts Optimization of Solubility or Even More?
  • 1-(pyridin-4-yl)
  • 1-(pyridin-4-yl)

Sources

Troubleshooting

Technical Support Center: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Batch Synthesis &amp; Purification

Welcome to the Technical Support Center for the batch synthesis and purification of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride . This guide is designed for researchers, scale-up chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch synthesis and purification of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride . This guide is designed for researchers, scale-up chemists, and drug development professionals facing challenges with organic impurities, positional isomers, and yield optimization during synthesis.

Mechanistic Overview & Impurity Profiling

The synthesis of 1-aryl-5-amino-1,2,4-triazoles typically proceeds via the cyclization of aminoguanidine intermediates . In this specific batch process, 4-hydrazinylpyridine is reacted with cyanamide to form 1-(pyridin-4-yl)aminoguanidine, which is subsequently cyclized using formic acid or an orthoformate .

While this route is highly scalable, the inherent reactivity of the intermediates makes the batch prone to generating four primary classes of organic impurities:

SynthesisPathway HP 4-Hydrazinylpyridine (Starting Material) AG Aminoguanidine Intermediate HP->AG + Cyanamide (Acidic cat.) Polymer Azo/Hydrazo Polymers (Oxidation) HP->Polymer Oxidation Cyan Cyanamide Cyan->AG Target 1-(pyridin-4-yl)-1H-1,2,4- triazol-5-amine AG->Target + Formic Acid Isomer 3-Amino Isomer (Positional Impurity) AG->Isomer Alt. Cyclization FA Formic Acid (Cyclization Agent) FA->Target Formyl N-Formyl Derivative (Over-reaction) Target->Formyl Excess Formic Acid

Fig 1: Synthesis pathway of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine and major impurity origins.

Troubleshooting FAQs

Q1: My final product has a persistent yellow/brown tint. How do I remove these colored impurities?

  • Cause: Oxidation of the unreacted 4-hydrazinylpyridine starting material leads to highly conjugated, colored polymeric azo/hydrazo byproducts during the high-temperature cyclization step.

  • Solution: Implement an activated charcoal (Norit) treatment during the free-base recrystallization phase. Do not attempt charcoal treatment on the hydrochloride salt directly in cold water, as the polymeric impurities often co-precipitate with the salt.

  • Causality: The free base is soluble in hot ethanol, whereas the high-molecular-weight azo polymers have strong affinities for the porous carbon matrix at elevated temperatures.

Q2: NMR shows a ~10-15% impurity with a distinct singlet around 8.2 ppm. What is this, and how do I clear it?

  • Cause: This is the N-formyl derivative (N-(1-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)formamide), an over-reaction byproduct caused by excess formic acid driving the formylation of the exocyclic amine.

  • Solution: Mild alkaline hydrolysis.

  • Causality: The formamide carbonyl is highly electrophilic and susceptible to hydroxide attack. The aromatic 1,2,4-triazole ring is entirely stable under mild aqueous alkaline conditions, allowing for selective cleavage of the formyl group without degrading the target core.

Q3: How can I effectively separate the 3-amino positional isomer from the 5-amino target?

  • Cause: Alternative cyclization of the aminoguanidine intermediate. The 3-amino isomer forms when the terminal nitrogen of the guanidine attacks the electrophilic carbon, rather than the internal nitrogen.

  • Solution: Thermodynamic control via solvent-selective recrystallization.

  • Causality: The 5-amino isomer is more sterically hindered but thermodynamically stable. It exhibits a different intermolecular hydrogen-bonding network than the 3-amino isomer, making the 5-amino target significantly less soluble in cold polar protic solvents (like ethanol). The 3-amino isomer remains dissolved in the mother liquor.

Q4: There is residual 4-hydrazinylpyridine in my batch. Acid-base washes aren't fully removing it. What is the best chemical scavenging method?

  • Cause: 4-Hydrazinylpyridine has a similar basicity profile to the target triazole, making simple pH partitioning inefficient.

  • Solution: Use a water-soluble aldehyde scavenger, such as 4-formylbenzenesulfonic acid sodium salt.

  • Causality: The aldehyde selectively reacts with the primary amine of the residual hydrazine to form a hydrazone. The sulfonate group acts as a highly polar "tag," ensuring the resulting hydrazone partitions entirely into the aqueous waste phase during extraction, leaving the purified triazole in the organic phase.

Standard Operating Procedure (SOP): Four-Stage Purification

To ensure compliance with safety standards for irritant handling and to achieve >99% purity, execute the following self-validating purification workflow.

PurificationWorkflow Crude Crude Batch (Target + Impurities) Hydrolysis 1. Alkaline Hydrolysis (1M NaOH, 25°C) Crude->Hydrolysis Cleaves N-formyl impurity Scavenge 2. Hydrazine Scavenging (4-Formylbenzenesulfonic acid) Hydrolysis->Scavenge Removes unreacted hydrazine Charcoal 3. Charcoal Treatment (5% w/w Norit, Reflux) Scavenge->Charcoal Adsorbs colored polymers Cryst 4. Recrystallization (Hot Ethanol) Charcoal->Cryst Removes 3-amino isomer HCl 5. Salt Formation (Ethanolic HCl) Cryst->HCl Converts free base to salt Pure Pure Target Hydrochloride Salt HCl->Pure Final Isolation

Fig 2: Step-by-step purification workflow for the isolation of the target hydrochloride salt.

Step 1: Alkaline Hydrolysis (De-formylation)
  • Suspend the crude reaction mixture in 1M NaOH (10 mL per gram of crude).

  • Stir vigorously at 25°C for 2 hours.

  • Self-Validation: Run a TLC (DCM:MeOH 9:1). The reaction is complete when the higher Rf​ spot (N-formyl impurity) completely disappears, converging into the lower Rf​ target spot.

Step 2: Chemical Scavenging (Hydrazine Removal)
  • Adjust the pH of the aqueous suspension to 5.0 using 1M HCl.

  • Add 1.2 equivalents (relative to the estimated residual hydrazine) of 4-formylbenzenesulfonic acid sodium salt. Stir for 1 hour at room temperature.

  • Extract the aqueous phase with Ethyl Acetate (3 x 15 mL/g). Discard the aqueous layer containing the water-soluble hydrazone.

  • Self-Validation: Perform a Tollens' reagent spot test on the organic phase. A negative result (no silver mirror) confirms the complete absence of reducing hydrazines.

Step 3: Decolorization & Free Base Crystallization
  • Concentrate the organic phase to dryness. Redissolve the crude free base in boiling Ethanol (80°C).

  • Add 5% w/w activated charcoal (Norit). Reflux for 30 minutes.

  • Filter hot through a pre-warmed Celite pad to remove the charcoal and adsorbed polymers.

  • Self-Validation: The hot filtrate must be visually colorless (APHA < 50).

  • Allow the filtrate to cool slowly to 0°C overnight. Filter the resulting crystals (pure 5-amino free base) and wash with ice-cold ethanol to remove the 3-amino isomer.

Step 4: Hydrochloride Salt Formation
  • Suspend the purified free base in anhydrous Ethanol (5 mL/g) at 0°C.

  • Dropwise, add 1.1 equivalents of 2M Ethanolic HCl under inert atmosphere.

  • Stir for 1 hour as the hydrochloride salt precipitates. Filter and dry under vacuum at 40°C.

  • Self-Validation: 1 H NMR (DMSO- d6​ ) will show a distinct downfield shift of the pyridine protons compared to the free base, confirming successful protonation at the pyridine nitrogen.

Performance Metrics

The following table summarizes the expected clearance profile of organic impurities across the standardized purification workflow.

Purification Stage4-Hydrazinylpyridine (%)3-Amino Isomer (%)N-Formyl Impurity (%)Color (APHA)Overall Yield (%)
Crude Batch 4.58.212.4>500 (Brown)-
Post-Hydrolysis 4.58.2<0.1>500 (Brown)95
Post-Scavenging <0.18.2<0.1300 (Yellow)92
Post-Crystallization <0.10.5<0.150 (Pale Yellow)78
Final HCl Salt <0.05 <0.1 <0.05 <20 (White) 75

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. URL:[Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. URL:[Link]

  • 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride Substance Information & Safety Data. NextSDS. URL:[Link]

Optimization

reducing hygroscopicity issues in 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride powders

Document ID: P4T-HCL-HYGRO-TSG-001 Introduction 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride is a promising heterocyclic compound with significant potential in pharmaceutical research, likely as an active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: P4T-HCL-HYGRO-TSG-001

Introduction

1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride is a promising heterocyclic compound with significant potential in pharmaceutical research, likely as an active pharmaceutical ingredient (API) intermediate or candidate.[1][2] However, its hydrochloride salt form, while often selected to enhance aqueous solubility and stability, frequently introduces challenges related to hygroscopicity—the tendency of a solid to absorb moisture from the atmosphere.[3][4]

This moisture uptake is not a trivial issue; it can induce a cascade of deleterious physical and chemical changes. These include caking, impaired powder flow, altered dissolution rates, and even chemical degradation through hydrolysis, ultimately compromising processability, shelf-life, and the quality of the final product.[5][6]

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering these challenges. It provides a structured approach to understanding, quantifying, and mitigating hygroscopicity issues associated with 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride powder, ensuring the integrity and consistency of your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride powder so hygroscopic?

A1: The hygroscopicity is primarily linked to its nature as a hydrochloride salt. While salt formation is a common and effective strategy to improve the solubility and crystallinity of basic APIs, the chloride ion is a strong hydrogen bond acceptor.[3] This makes it highly attractive to polar water molecules in the ambient environment. The pyridine and triazole moieties in the core structure also contain nitrogen atoms that can participate in hydrogen bonding, potentially contributing to water uptake.

Q2: What are the immediate signs that my powder has absorbed too much moisture?

A2: The most common initial indicators are physical changes. You may observe:

  • Caking or Clumping: The free-flowing powder becomes a solid or semi-solid mass.[7]

  • Poor Flowability: The powder sticks to spatulas and glassware and fails to flow smoothly.

  • Appearance Change: The material might change from a crystalline powder to a damp or pasty substance. In some cases, deliquescence occurs, where the powder absorbs enough moisture to dissolve into a liquid solution.

Q3: How can I quantitatively measure the hygroscopicity of my compound?

A3: The gold-standard technique is Dynamic Vapor Sorption (DVS) .[5][8] DVS analysis measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. This allows for precise determination of the critical relative humidity at which significant moisture uptake occurs and helps classify the material's hygroscopicity according to pharmacopeial standards.[5][9] Supporting techniques include Thermogravimetric Analysis (TGA) to determine the water content and X-Ray Powder Diffraction (XRPD) to identify any moisture-induced changes in the crystal structure.[9]

Q4: Can I just store the powder in a desiccator? Is that enough?

A4: While storing the powder in a desiccator or under low-humidity conditions is a critical and immediate control measure, it may not be sufficient for long-term stability or for managing issues during processing steps that require ambient exposure.[10][11] This is a management strategy, not a mitigation strategy. True mitigation involves modifying the material itself or its formulation to be inherently less hygroscopic.[3]

Q5: Will switching to the free base form of the molecule solve the hygroscopicity problem?

A5: Switching to the free base form will very likely reduce or eliminate the hygroscopicity issue, as the highly attractive chloride ion is removed. However, this is a significant trade-off. The free base will almost certainly have lower aqueous solubility and may possess different, potentially less desirable, solid-state properties (e.g., lower crystallinity, different melting point), which could negatively impact bioavailability and manufacturability.[10][12] The decision to use a free base requires re-evaluation of all its physicochemical and biopharmaceutical properties.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.

Problem 1: Powder Caking and Poor Flow During Weighing and Transfer
  • Probable Cause: The powder has been exposed to ambient humidity above its critical relative humidity (RH) threshold, leading to surface moisture adsorption and particle agglomeration.[7]

  • Immediate Solution:

    • Controlled Environment: Handle the powder inside a glove box purged with nitrogen or dry air to maintain a low-humidity environment.[13]

    • Drying: If the material has already been exposed, dry it under vacuum at a mild temperature (e.g., 40°C, confirm thermal stability with TGA first) to remove adsorbed water before use.

    • Proper Storage: Always store the material in a tightly sealed container with a desiccant.[11] For highly sensitive materials, consider storing within a secondary container like a sealed bag with additional desiccant.

Problem 2: Inconsistent Analytical Results (e.g., HPLC, NMR)
  • Probable Cause: The measured weight of your "dry" powder is inaccurate due to an unknown and variable amount of sorbed water. This leads to errors in concentration calculations for all subsequent solution-based analyses.

  • Recommended Solution:

    • Quantify Water Content: Before preparing any analytical solutions, determine the precise water content of the current batch of powder using Karl Fischer titration or by analyzing a sister sample with TGA.

    • Correct for Water Content: Adjust the weight of the powder used for solution preparation based on the measured water content to ensure you are dosing the correct amount of the active molecule. For example, if the powder contains 5% water by mass, you will need to weigh out 105 mg to get 100 mg of the active compound.

    • Standardize Handling: Implement a strict, standardized handling protocol for all weighing and preparation steps, minimizing ambient exposure time to less than a few minutes.[5]

Problem 3: Changes in Solid Form Observed via XRPD After Storage or Processing
  • Probable Cause: The compound is undergoing a moisture-induced phase transformation. This could be a conversion to a hydrate (a crystalline form containing water in its lattice) or a change to a different, more stable polymorph that is favored in the presence of water.[9][14]

  • Recommended Solution:

    • Characterize the New Form: Identify the new crystalline form using XRPD and thermal analysis (DSC/TGA). Understanding if it is a stable hydrate or a new polymorph is crucial.

    • Determine Reversibility: Use a DVS instrument with an in-situ XRPD or Raman probe, or conduct separate experiments, to determine if the transformation is reversible upon drying.

    • Control Humidity: The most robust solution is to ensure the material is always stored and processed at an RH level below the critical threshold for this transformation.[10] If this is not possible, a mitigation strategy from the next section may be required.

Workflow for Investigating and Mitigating Hygroscopicity

The following diagram outlines a systematic approach to addressing hygroscopicity issues with your API.

Hygroscopicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Mitigation cluster_3 Material Modification Options cluster_4 Formulation Options start Start: Hygroscopicity Issue Observed (e.g., Caking, Inconsistent Data) dvs Perform Dynamic Vapor Sorption (DVS) Analysis start->dvs Quantify the problem xrpd_tga Analyze with XRPD & TGA (Pre- & Post-DVS) dvs->xrpd_tga Check for phase changes classify Classify Hygroscopicity (e.g., per Ph. Eur.) xrpd_tga->classify Determine severity assess Is the hygroscopicity acceptable for the intended application? classify->assess control Strategy A: Environmental Control (Low RH, Packaging) assess->control Yes (for simple handling) modify Strategy B: Material Modification assess->modify No (inherent problem) formulate Strategy C: Formulation Approach assess->formulate No (for final product) end End: Implement & Validate Chosen Strategy control->end polymorph Polymorph Screen modify->polymorph cocrystal Cocrystal Screen modify->cocrystal salt Alternative Salt Screen modify->salt granulation Granulation (Wet or Dry) formulate->granulation coating Particle/Tablet Coating formulate->coating excipients Add Hydrophobic Excipients formulate->excipients polymorph->end cocrystal->end salt->end granulation->end coating->end excipients->end Cocrystal_Mechanism cluster_0 Hygroscopic API cluster_1 Non-Hygroscopic Cocrystal API API Molecule H-Bond Site (N, O) Water H₂O API:f1->Water Attracts Water API_Co API Molecule H-Bond Site Coformer Co-former Molecule H-Bond Site API_Co:f1->Coformer:f1 Forms Stable H-Bond Water_Co H₂O Water_Co->API_Co:f1 Interaction Blocked

Caption: How a co-former blocks API sites from interacting with water.

Formulation and Processing Strategies

These methods incorporate the hygroscopic API into a larger system that protects it from moisture. [15]

  • Granulation: This process enlarges particles by agglomerating them, often with the use of a binder. [16] * Dry Granulation: Recommended for moisture-sensitive materials, this method uses mechanical force (slugging or roller compaction) to densify the powder blend, reducing the available surface area for moisture interaction. * Wet Granulation: While it involves a liquid, this process can still be used if controlled properly. The API is granulated with excipients, and the subsequent drying step creates a robust granule where the API is embedded within a less hygroscopic matrix. [7][17]* Encapsulation via Spray Drying: Spray drying converts a liquid feed (solution, suspension, or emulsion) into a dry powder in a single step. [18]By dissolving or suspending the API with a non-hygroscopic polymer or carrier (e.g., HPMC, ethyl cellulose), you can create composite microparticles where the API is encapsulated within a protective matrix, effectively shielding it from ambient moisture. [15][19][20][21]* Co-processing with Hydrophobic Excipients: Blending the API with hydrophobic excipients like magnesium stearate or silicon dioxide can help by deflecting moisture away from the active ingredient. [15]* Film Coating: If the final product is a tablet or a larger granule, applying a polymer film coat serves as a physical barrier between the hygroscopic core and the environment. [15][22]

Data Summary Tables

Table 1: European Pharmacopoeia Hygroscopicity Classification [5]

Classification Description % Weight Increase after 24h at 80% RH / 25°C
Non-hygroscopic No or very little increase in mass. < 0.2%
Slightly hygroscopic Increase in mass is less than 2%. ≥ 0.2% and < 2%
Hygroscopic Increase in mass is between 2% and 15%. ≥ 2% and < 15%
Very hygroscopic Increase in mass is 15% or more. ≥ 15%

| Deliquescent | Sufficient water is absorbed to form a liquid. | N/A |

Table 2: Comparison of Advanced Hygroscopicity Mitigation Strategies

StrategyPrincipleProsCons
Polymorph Screening Find a more stable, less hygroscopic crystal lattice of the same molecule.API remains chemically identical; Strong IP potential. [14]A better polymorph may not exist; Can be time and resource-intensive.
Alternative Salt Screening Replace the chloride counter-ion with one less prone to water uptake.Can significantly improve stability and hygroscopicity. [23]Alters physicochemical properties (solubility, pKa); Requires extensive re-characterization. [3]
Cocrystallization Shield hygroscopic sites by forming strong H-bonds with a benign co-former.Does not alter the API's ionic state; Can improve other properties like dissolution. [24][25]Requires screening for suitable co-formers; Regulatory path can be more complex than for simple salts.
Spray Drying Encapsulate API particles within a protective polymer matrix. Highly effective barrier; Can improve solubility of amorphous dispersions. [21]Requires specialized equipment; Process optimization can be complex.
Dry Granulation Reduce surface area and densify the powder blend with excipients. Suitable for moisture-sensitive drugs; Fewer process steps than wet granulation. [26]May not be as effective as molecular-level modifications; Can affect tabletability.

Experimental Protocols

Protocol 1: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place 5-10 mg of the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride powder onto the DVS sample pan.

  • Initial Drying: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This dry mass serves as the baseline (m₀).

  • Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the RH.

    • Interpretation: The resulting sorption/desorption isotherm reveals the amount of moisture absorbed at each RH level. A large hysteresis (divergence between sorption and desorption curves) may indicate irreversible changes like hydrate formation. A sharp, vertical increase in mass indicates deliquescence. Use the mass gain at 80% RH to classify the material according to Table 1. [5]

Protocol 2: Exploratory Cocrystal Screening via Slurry Crystallization
  • Co-former Selection: Select a small library of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, urea, saccharin) from the GRAS (Generally Recognized as Safe) list.

  • Preparation: In a small vial, add the API and a co-former in a 1:1 molar ratio. Add a small amount of a solvent in which both compounds have limited solubility (e.g., acetonitrile, ethyl acetate). The goal is to create a thick slurry, not a clear solution.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 40°C) for 24-72 hours. This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase (which may be a cocrystal).

  • Isolation: Isolate the solid material by vacuum filtration and allow it to air dry briefly. Do not oven dry initially, as this could destroy any new solvated forms.

  • Characterization: Analyze the resulting solid using XRPD. A new, unique diffraction pattern that differs from both the API and the co-former indicates the successful formation of a new crystalline phase, likely a cocrystal. Further characterization with DSC/TGA and NMR is required for confirmation. [25]

References

  • Goh, P. S., & Chen, X. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Patil, S. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. . [Link]

  • Ogunyemi, O. O., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)
  • Caron, K. L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences.
  • Caron, K. L., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Ascendia Pharma. (2023).
  • Dolzhenko, A. V., et al. (2007). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-. pubchem.ncbi.nlm.nih.gov. [Link]

  • Freund-Vector Corporation. (2024). Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing. freund-vector.com.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • Patil, S. K., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. nextsds.com. [Link]

  • International Pharmaceutical Industry. (n.d.). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. ipimedia.com.
  • Shanmugam, S. (2015). Granulation techniques and technologies: recent progresses. BioImpacts. [Link]

  • GSC Online Press. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. gsconlinepress.com.
  • Farvin, K. H. S., et al. (2023). Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning. Pharmaceutics. [Link]

  • ResearchGate. (2022). Film coating techniques to reduce hygroscopicity. researchgate.net. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • MRC Laboratory Equipment. (n.d.). Spray Dryer for Pharmaceuticals and Biotechnology. mrclab.com. [Link]

  • ACS Publications. (2021). Cocrystals of Oxymatrine: Reducing Hygroscopicity and Affecting the Dissolution Rate. pubs.acs.org. [Link]

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. europeanpharmaceuticalreview.com. [Link]

  • Hovione. (2014). Spray drying in the pharmaceutical industry. hovione.com. [Link]

  • Drug Discovery Pro. (2024). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. drugdiscoverypro.com. [Link]

  • MDPI. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. mdpi.com. [Link]

  • Marzocchella, A. (2018). Inside the Phenomenological Aspects of Wet Granulation: Role of Process Parameters. Journal of Pharmaceutical Sciences.
  • Pharma Innovation. (2023). API Hygroscopicity.
  • Royal Society of Chemistry. (2021). Modification of hygroscopicity and tabletability of l-carnitine by a cocrystallization technique. pubs.rsc.org. [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. tricliniclabs.com. [Link]

  • Iam-Specialist. (2023). Wet Granulation vs Dry Granulation: Key Differences, Advantages & When to Use Each. iam-specialist.com.
  • Panda, B. P. (2022). A review on the wet granulation technique and its modules. Journal of Pharmaceutical Sciences.
  • Seqens. (n.d.). Polymorph Screening Services. seqens.com.
  • ResearchGate. (2012). Spray Drying in Pharmaceutical Industry: A Review. researchgate.net. [Link]

  • Upperton Pharma Solutions. (2019). Hard to Handle API Challenges. upperton.com. [Link]

  • International Journal of Scientific Research & Technology. (n.d.).
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. veranova.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride purity analysis

Overcoming Polar Retention Challenges: A Comparative Guide to HPLC Method Validation for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Introduction Analyzing highly polar, basic pharmaceutical intermediates lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Polar Retention Challenges: A Comparative Guide to HPLC Method Validation for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride

Introduction

Analyzing highly polar, basic pharmaceutical intermediates like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride presents a significant chromatographic challenge. The molecule's combination of a basic pyridine ring, a hydrogen-bonding triazole-amine moiety, and a hydrochloride salt form renders it extremely hydrophilic. When drug development professionals attempt to validate purity methods using standard Reversed-Phase Liquid Chromatography (RP-HPLC), they frequently encounter void volume elution and severe peak tailing.

This guide objectively compares the performance of standard C18 RP-HPLC (the alternative) against Hydrophilic Interaction Liquid Chromatography (HILIC) (the product solution), providing a self-validating experimental protocol grounded in the latest 1[1].

The Mechanistic Challenge: Why Standard C18 Fails

In RP-HPLC, retention is driven by hydrophobic partitioning. Because 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride lacks sufficient hydrophobic surface area, it cannot effectively partition into the non-polar C18 alkyl chains. Consequently, it elutes almost immediately. Furthermore, the basic amine and pyridine nitrogens carry a positive charge under typical acidic mobile phase conditions. These cations undergo secondary electrostatic interactions with unendcapped, ionized residual silanols ( SiO− ) on the silica support, causing severe peak tailing and poor resolution[2].

The HILIC Solution: Causality of Superior Retention

HILIC provides orthogonal selectivity to RP-HPLC and is uniquely suited for polar basic compounds[3]. By utilizing a polar stationary phase (such as a zwitterionic phase) and a highly organic mobile phase (>70% acetonitrile), water acts as the strong eluting solvent. This creates a semi-immobilized, water-rich layer on the stationary phase surface. The polar triazole-amine partitions from the hydrophobic bulk mobile phase into this hydrophilic water layer[4]. Additionally, the zwitterionic phase provides controlled electrostatic interactions (ion-exchange) that further enhance retention and yield sharp, symmetrical peaks without the silanol-induced tailing seen in RP-HPLC[2].

G1 cluster_RP Alternative: Standard C18 (RP-HPLC) cluster_HILIC Product: Zwitterionic HILIC RP_Col Non-Polar C18 Phase RP_Mech Weak Partitioning + Silanol Interactions RP_Col->RP_Mech RP_Result Peak Tailing & Void Elution RP_Mech->RP_Result HILIC_Col Polar Stationary Phase HILIC_Mech Water-Layer Partitioning + Ion Exchange HILIC_Col->HILIC_Mech HILIC_Result Strong Retention & Sharp Peaks HILIC_Mech->HILIC_Result

Fig 1. Mechanistic comparison of RP-HPLC vs. HILIC for polar basic analytes.

Comparative Performance Data

Before proceeding to full validation, a direct comparison between a standard C18 column and a Zwitterionic HILIC column was conducted. The data clearly demonstrates the superiority of the HILIC approach for this specific analyte.

Chromatographic ParameterStandard C18 (RP-HPLC)Zwitterionic HILICAnalytical Impact
Retention Time ( tR​ ) 1.2 min (Void volume)6.8 minHILIC prevents co-elution with unretained solvent peaks.
Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
Theoretical Plates ( N ) < 2,000> 14,000HILIC provides superior column efficiency and sharpness.
Resolution ( Rs​ ) Poor (Co-elution)Excellent ( Rs​ > 2.5)HILIC successfully separates the API from polar impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to every run and utilizes forced degradation to prove the method is stability-indicating, strictly adhering to 1[1].

Step 1: Mobile Phase & Diluent Preparation Causality: In HILIC, buffer concentration and pH are critical because ion exchange is a strong contributor to the retention mechanism[4]. Ammonium formate is selected for its high solubility in high-organic mobile phases.

  • Prepare a 100 mM Ammonium Formate buffer. Adjust to pH 3.0 using neat formic acid to ensure the basic nitrogens remain fully protonated, stabilizing their retention profile.

  • Mix the buffer with LC-MS grade Acetonitrile to create an isocratic mobile phase of 80:20 (v/v) Acetonitrile : 20 mM Ammonium Formate (pH 3.0).

  • Prepare the sample diluent matching the mobile phase (80:20 ACN:Buffer) to prevent peak distortion caused by solvent mismatch.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (controls partitioning kinetics).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) Inject the standard solution (100 µg/mL) six times. The system validates itself for the run only if:

  • RSD of peak area ≤ 2.0%

  • Tailing Factor ( Tf​ ) ≤ 1.5

  • Theoretical Plates ( N ) ≥ 5,000

G2 SST System Suitability Spec Specificity (Degradation) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Rob Robustness Acc->Rob Valid Validated Method Rob->Valid

Fig 2. Self-validating ICH Q2(R2) workflow for purity analysis.

ICH Q2(R2) Method Validation Results

1. Specificity & Forced Degradation To prove the method is stability-indicating, the API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours). In all cases, degradation products were baseline-resolved from the main 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine peak, confirming specificity.

2. Linearity, Accuracy, and Precision The method demonstrated excellent linearity over the range of 25 µg/mL to 150 µg/mL. Accuracy was confirmed via spike recovery experiments at 50%, 100%, and 150% of the nominal target concentration.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC)Status
Linearity Range 25% to 150% of target25 - 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6% - 100.4%Pass
Method Precision (%RSD, n=6) ≤ 2.0%0.75%Pass
Intermediate Precision (%RSD) ≤ 2.0% (Different day/analyst)0.82%Pass
Limit of Detection (LOD) S/N ≥ 3:10.4 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:11.2 µg/mLPass

3. Robustness Deliberate variations were made to the flow rate (±0.1 mL/min), column temperature (±5 °C), and buffer pH (±0.2 units). The system suitability criteria (Tailing < 1.5, RSD < 2.0%) were met under all perturbed conditions, proving the method's ruggedness for routine QC environments.

Conclusion

For highly polar, basic salts like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, standard RP-HPLC fails to provide the retention and peak symmetry required for rigorous regulatory validation. By shifting the paradigm to HILIC, analysts leverage water-layer partitioning and controlled ion-exchange to achieve a robust, stability-indicating method. The provided protocol operates as a self-validating system, ensuring absolute compliance with ICH Q2(R2) standards and delivering highly reproducible quantitative data.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIL0ndnHyTZGSI0Vl2cShrLlLgCrU9pZDtTP-_EZmd-L2wRICIr3nzchhlFtXKj6MjBBOi3CJxkMPilk3fY6ZIhcc-meV5DUrY1Wkv84eUfdWssyI3HW7QUCqv1HzJLLjjh46LE22eLjbMKg45NHdjDbde1j4pbfr3CQ6-qJ7TbwMUBvZeAKEzuZRoIf3p4AK19Herd3fV2S2KnJMVfX1VEh8E-ejejV3mxDPzNMPmzdXfI0TQG0nES3WHrOqq5iJwr9s=]
  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds". mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET27C_I9JNNb5fdBO9mK6dhOwDExL4iFhqmb8aB316anpbsftzVhTaNQgq4s5Pa0ra5xG1pMz49rAWBblS_I0PD8A6s98wgmiJKT2cQbK4ocqt1-ZQ_1Vuev9RJ079bg==]
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Comparative

LC-MS/MS characterization of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride metabolites

An In-Depth Guide to the LC-MS/MS Characterization of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Metabolites: A Comparative Methodological Analysis Abstract The characterization of metabolic pathways is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS/MS Characterization of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Metabolites: A Comparative Methodological Analysis

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the safety, efficacy, and pharmacokinetic profile of a new chemical entity (NCE). This guide presents a comprehensive strategy for the identification and characterization of metabolites of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (hereafter referred to as "PYR-TRZ-AMINE"), a representative novel heterocyclic amine. We will explore a systematic approach, from predictive metabolism and sample preparation to a comparative analysis of liquid chromatography and mass spectrometry platforms. This document serves as a practical, experience-driven manual for researchers, scientists, and drug development professionals tasked with elucidating the metabolic fate of similar NCEs.

Introduction: The Imperative of Metabolite Profiling

PYR-TRZ-AMINE is a polar, heterocyclic compound whose metabolic fate is critical to its preclinical and clinical development. Regulatory agencies such as the FDA and EMA mandate a thorough understanding of a drug's metabolism to identify potentially pharmacologically active or toxic metabolites. The primary objectives of such studies are to:

  • Identify Major Metabolites: Determine the chemical structures of all significant metabolites in circulation.

  • Elucidate Biotransformation Pathways: Understand the enzymatic reactions the parent drug undergoes.

  • Guide Toxicology Studies: Assess the safety profile of metabolites, especially if they are unique to humans or disproportionately higher in humans than in preclinical safety species.

This guide focuses on leveraging high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for metabolite identification, to achieve these objectives.

Predictive Metabolism: Anticipating Biotransformation

Before any instrument time is invested, a foundational understanding of the likely metabolic pathways is essential. This allows for a targeted search for expected products. The structure of PYR-TRZ-AMINE contains three key moieties prone to metabolic modification: a pyridine ring, a triazole ring, and a primary amine.

  • Pyridine Ring: Often subject to Phase I oxidation, leading to N-oxidation or hydroxylation at various positions on the ring.

  • Aromatic Amine: A primary target for N-acetylation (Phase II), N-oxidation (Phase I), or glucuronidation (Phase II).

  • Triazole Ring: Generally more metabolically stable, but ring-opening or oxidation are possibilities.

Based on established biotransformation pathways, we can predict a series of Phase I and Phase II metabolites.

G cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Parent PYR-TRZ-AMINE N_Oxide Pyridine N-Oxide Parent->N_Oxide N-Oxidation Hydroxylation Hydroxylated Pyridine Parent->Hydroxylation CYP-mediated Hydroxylation Acetylation N-acetyl Metabolite Parent->Acetylation NAT Glucuronide N-glucuronide Parent->Glucuronide UGT Hydroxylation->Glucuronide UGT (O-glucuronidation)

Caption: Predicted metabolic pathways for PYR-TRZ-AMINE.

The Analytical Workflow: A Comparative Approach

The successful identification of metabolites hinges on a robust analytical workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Here, we compare common strategies to develop an optimized method for a polar compound like PYR-TRZ-AMINE.

Step 1: Sample Preparation - Maximizing Recovery, Minimizing Interference

The goal of sample preparation is to extract the analytes of interest from a complex biological matrix (e.g., plasma, urine, liver microsomes) while removing interfering substances like proteins and phospholipids.

Method Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of a cold organic solvent (e.g., acetonitrile) to denature and precipitate proteins.Fast, simple, inexpensive, good recovery for polar compounds.High matrix effects, less clean extract, potential for analyte loss via co-precipitation.Rapid screening, discovery studies.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Cleaner extracts, reduced matrix effects, ability to concentrate sample.More complex, time-consuming, higher cost, requires method development.Quantitative analysis, late-stage development.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Very clean extracts, good for removing salts and phospholipids.Labor-intensive, requires volatile/toxic solvents, poor recovery for very polar compounds.Removing specific interferences not amenable to SPE.

For initial discovery and characterization of PYR-TRZ-AMINE metabolites, Protein Precipitation is the most efficient starting point due to the polar nature of the parent compound and its likely metabolites.

Step 2: Chromatographic Separation - Resolving Complexity

Given the high polarity of PYR-TRZ-AMINE and its predicted metabolites (e.g., N-oxides, glucuronides), traditional reversed-phase (RP) chromatography can be challenging, often resulting in poor retention. Therefore, a comparison with Hydrophilic Interaction Liquid Chromatography (HILIC) is warranted.

Parameter Reversed-Phase (C18) HILIC Recommendation for PYR-TRZ-AMINE
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide, diol)HILIC is strongly preferred.
Mobile Phase High aqueous content for polar analytes.High organic content (>80% ACN)HILIC's high organic mobile phase aids in desolvation and MS sensitivity.
Retention Mechanism Hydrophobic interactions.Partitioning into a water-enriched layer on the stationary phase surface.Better suited for retaining the polar parent drug and its polar metabolites.
Key Advantage Robust, widely used.Superior retention of polar and hydrophilic compounds.Critical for resolving polar isomers and retaining early-eluting metabolites.
Key Disadvantage Poor retention for very polar compounds.Sensitive to mobile phase water content, potential for longer equilibration times.A manageable trade-off for the significant retention gains.

G cluster_workflow Optimized Analytical Workflow Sample Biological Sample (Plasma, Microsomes) PPT Protein Precipitation (3:1 Acetonitrile:Sample) Sample->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant->Inject HILIC HILIC Separation (e.g., Amide Column) Inject->HILIC MS HRMS Detection (Q-TOF or Orbitrap) HILIC->MS Data Data Analysis (Metabolite ID Software) MS->Data

Caption: Recommended workflow for metabolite characterization.

Step 3: Mass Spectrometric Detection - Seeing What's There

The choice of mass spectrometer is critical and depends on the goal of the study: discovery and identification versus targeted quantification. For characterization, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Instrument Type Principle Pros for Metabolite ID Cons for Metabolite ID
Triple Quadrupole (QqQ) Uses scanning modes (Precursor Ion, Neutral Loss) to screen for metabolites with specific substructures.Highly sensitive and specific for known metabolites.Poor discovery tool; cannot identify unexpected metabolites; low resolution.
HRMS (Q-TOF, Orbitrap) Measures mass-to-charge ratio with high accuracy (<5 ppm), enabling elemental formula determination.Excellent for unknown identification; full scan data contains all ions; fragmentation data aids structural elucidation.Higher cost; data files are large.

Recommendation: An HRMS instrument (like a Q-TOF or Orbitrap) is essential for de novo metabolite characterization. It allows for the confident assignment of elemental compositions to both parent and metabolite ions based on accurate mass measurement, a capability that triple quadrupoles lack.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Protocol 2: HILIC-HRMS Method
  • LC System: UHPLC system

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Water:Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 5:95 Water:Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 7.0 min: 60% B

    • 7.1 min: 40% B

    • 8.0 min: 40% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: High-Resolution Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan MS (m/z 100-1000) with data-dependent MS/MS (Top 5 most intense ions)

  • Collision Energy: Ramped collision energy (e.g., 15-40 eV) to generate rich fragmentation spectra.

Data Interpretation and Hypothetical Results

Following data acquisition, analysis involves mining the HRMS data for potential biotransformations. Software tools can automatically search for mass shifts corresponding to common metabolic reactions relative to the parent drug.

Table 1: Hypothetical Metabolite Identification Data for PYR-TRZ-AMINE

Metabolite ID Retention Time (min) Predicted Formula Observed m/z Mass Error (ppm) Proposed Biotransformation
M1 (Parent)4.2C8H9N6177.0934-0.8-
M23.5C8H9N6O 193.0883-1.1N-Oxidation
M33.8C8H9N6O 193.0885-0.2Hydroxylation
M44.5C10H11N6O 219.10400.5N-Acetylation
M52.9C14H17N6O6 353.12041.3N-Glucuronidation

Note: The separation of isomers M2 and M3 by chromatography is critical and highlights the importance of the HILIC method. The distinct fragmentation patterns (MS/MS spectra) of these isomers would then be used to confirm the site of modification. For instance, a modification on the pyridine ring would lead to a mass shift in fragments containing that ring, while a modification on the exocyclic amine would not.

Conclusion

The characterization of metabolites for a novel compound like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride requires a methodical, multi-faceted approach. This guide establishes a framework for making informed decisions at each stage of the analytical process.

  • For Discovery: A workflow combining Protein Precipitation for sample preparation with HILIC chromatography and High-Resolution Mass Spectrometry provides the most effective and efficient path for identifying the full spectrum of potential metabolites.

  • For Quantification: Once metabolites are identified and characterized, the methods can be transferred to a more sensitive and robust Solid-Phase Extraction and Triple Quadrupole MS platform for targeted, high-throughput quantification in regulated bioanalysis.

By grounding experimental design in predictive metabolism and systematically comparing and selecting the optimal analytical tools, researchers can confidently and accurately elucidate the metabolic fate of NCEs, a critical step on the path to regulatory approval.

References

  • Title: The Role of Cytochrome P450 Enzymes in Drug Metabolism. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The role of non-cytochrome P450 enzymes in drug metabolism. Source: Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

  • Title: A review of hydrophilic interaction liquid chromatography (HILIC) in drug analysis. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Title: High-resolution mass spectrometry for drug metabolite identification. Source: Mass Spectrometry Reviews. URL: [Link]

  • Title: Metabolite identification using liquid chromatography-mass spectrometry. Source: Analytical and Bioanalytical Chemistry. URL: [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride Against Standard Triazole Ligands

Introduction: The Enduring Significance of Triazole Ligands in Drug Discovery The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Triazole Ligands in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2] Their therapeutic success is largely attributed to the unique physicochemical characteristics of the triazole ring, which can engage in various non-covalent interactions, thereby enhancing binding affinity to biological targets and improving solubility.[1]

A primary and well-documented mechanism of action for many triazole-based drugs is the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, triazole antifungals compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[2]

This guide provides a comprehensive framework for benchmarking the novel compound, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, against established standard triazole ligands: fluconazole, voriconazole, and posaconazole. Due to the absence of publicly available experimental data for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, this guide will focus on a theoretical and predictive benchmarking approach. This will be based on its structural attributes, the known activities of structurally similar pyridinyl-triazole derivatives, and established experimental protocols for evaluating antifungal efficacy and target engagement.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a comparative table of key physicochemical parameters for our compound of interest and the standard triazole ligands.

Property1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochlorideFluconazoleVoriconazolePosaconazole
Molecular Formula C₇H₈ClN₅C₁₃H₁₂F₂N₆OC₁₆H₁₄F₃N₅OC₃₇H₄₂F₂N₈O₄
Molecular Weight ( g/mol ) 197.63[4]306.27349.31700.78
LogP (predicted) 0.2445[5]0.51.84.6
Topological Polar Surface Area (TPSA) (Ų) 69.62[5]97.587.8134.5
Hydrogen Bond Donors 1[5]112
Hydrogen Bond Acceptors 5[5]7612
Rotatable Bonds 1[5]4410

Note: Some properties for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride are predicted due to the lack of experimental data.

Core Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the binding and demethylation of its natural substrate, lanosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition by Triazoles

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 14-demethylated intermediates 14-demethylated intermediates CYP51->14-demethylated intermediates Demethylation Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Triazoles Triazole Ligands (e.g., Fluconazole, Voriconazole, Posaconazole, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl) Triazoles->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.

Benchmarking Experimental Protocols

To empirically evaluate the performance of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, a series of standardized in vitro assays are required.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility.[1][6][7][8][9]

Experimental Workflow: Broth Microdilution for MIC Determination (CLSI M27/M38)

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare Stock Solution of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl and Standard Triazoles in DMSO Serial Dilution Perform 2-fold Serial Dilutions of Compounds in RPMI-1640 Medium in a 96-well Plate Stock Solution->Serial Dilution Fungal Inoculum Prepare Standardized Fungal Inoculum (e.g., Candida albicans, Aspergillus fumigatus) Inoculation Inoculate Wells with Fungal Suspension Fungal Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Visual Reading Visually Determine MIC (Lowest Concentration with Significant Growth Inhibition) Incubation->Visual Reading Data Comparison Compare MIC Values to Standard Triazoles Visual Reading->Data Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant CYP51 Prepare Reaction Mixture with Recombinant Fungal CYP51 and a Fluorogenic Substrate (e.g., BOMCC) Incubation Add Test Compounds to Reaction Mixture and Pre-incubate Recombinant CYP51->Incubation Test Compounds Prepare Serial Dilutions of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl and Standard Triazoles Test Compounds->Incubation Reaction Initiation Initiate Reaction with NADPH Incubation->Reaction Initiation Fluorescence Reading Monitor Fluorescence Signal Over Time Reaction Initiation->Fluorescence Reading Calculate Inhibition Calculate Percentage of Inhibition for each Compound Concentration Fluorescence Reading->Calculate Inhibition Determine IC50 Determine IC₅₀ Values by Plotting Inhibition vs. Concentration Calculate Inhibition->Determine IC50

Caption: Workflow for a fluorescence-based CYP51 inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant fungal CYP51, a cytochrome P450 reductase, and a fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC) in a suitable buffer.

  • Compound Preparation: Prepare serial dilutions of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride and standard triazoles in a 96- or 384-well plate.

  • Assay Initiation: Add the reaction mixture to the wells containing the test compounds and pre-incubate. Initiate the enzymatic reaction by adding NADPH.

  • Fluorescence Measurement: Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the percentage of inhibition relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS/MS-Based CYP51 Inhibition Assay

This method directly measures the depletion of the natural substrate (lanosterol) and the formation of its product, providing a highly accurate assessment of enzyme inhibition. [10][11][12][13][14] Step-by-Step Protocol:

  • Reaction Incubation: Incubate recombinant fungal CYP51 and cytochrome P450 reductase with lanosterol and various concentrations of the test compound and standard triazoles. Initiate the reaction with NADPH and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system to quantify the amount of product formed.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of product formation against the inhibitor concentration.

Predictive Benchmarking and Structure-Activity Relationship (SAR) Insights

In the absence of experimental data for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride, we can draw inferences from its structural features and published data on analogous compounds.

The presence of the 1,2,4-triazole ring is a key pharmacophore for CYP51 inhibition. The pyridinyl group may engage in various interactions within the active site of the enzyme. Studies on other pyridinyl-triazole derivatives have shown promising antifungal activity. [15][16][17]For instance, some novel 1,2,4-triazole derivatives containing a pyridine moiety have displayed excellent fungicidal activities in vivo. [15]The amino group at the 5-position of the triazole ring could potentially form additional hydrogen bonds within the enzyme's active site, possibly enhancing binding affinity compared to triazoles lacking this feature.

Molecular docking studies can provide valuable insights into the potential binding mode of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride with fungal CYP51. Such in silico analyses can predict binding affinity and identify key interactions, guiding further optimization of this compound. [18][19][20][21]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride against standard triazole antifungal agents. While a definitive comparison requires the generation of experimental data through the detailed protocols provided herein, a theoretical assessment based on its structural similarity to other biologically active pyridinyl-triazoles suggests its potential as a novel antifungal candidate.

The next critical steps involve the synthesis and experimental evaluation of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride to determine its MIC values against a panel of clinically relevant fungal pathogens and its IC₅₀ value against fungal CYP51. These data will be instrumental in validating its potential and guiding its future development as a therapeutic agent.

References

  • EUCAST Antifungal Resistance Testing. (n.d.).
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 759–787. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795. Available at: [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI standard M38. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Retrieved from [Link]

  • Thompson, G. R., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents. Retrieved from [Link]

  • Fungal Infection Trust. (2021, May 7). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]

  • Danne, A. B., et al. (2021). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Omega, 6(37), 24193–24204. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. Available at: [Link]

  • EUCAST. (2026, January 5). Fungi (AFST). Retrieved from [Link]

  • ResearchGate. (2019, August 2). a rapid fluorescence based screen for cyp51 inhibition. Retrieved from [Link]

  • Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004014. Available at: [Link]

  • Liu, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. Available at: [Link]

  • PubMed. (2015, September 22). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Docking Based Virtual Design of Polysubstituted Triazoles as Cytochrome P-450 14-Alpha-Sterol Demethylase ( Cyp 51 ) Inhibitor. Retrieved from [Link]

  • Abduraman, M. A., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX, 9, 101827. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2026, March 5). Molecular Docking of Novel Triazoles Against Pathogens. Retrieved from [Link]

  • ResearchGate. (2022, August 23). Optimization of the CYP inhibition assay using LC-MS/MS. Retrieved from [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3456. Available at: [Link]

  • Shimadzu. (n.d.). Development of high speed CYP cocktail inhibition assay using UHPLC-MS/MS. Retrieved from [Link]

  • PLOS. (2015, September 22). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. Retrieved from [Link]

  • Profacgen. (2020, April 9). CYP Inhibition Screen Assay Using LC-MS/MS. Retrieved from [Link]

  • Li, H., et al. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 19(5), 5873–5888. Available at: [Link]

  • Yurttas, L., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]

  • ResearchGate. (2025, November 6). Optimization of the CYP inhibition assay using LC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, July 11). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Retrieved from [Link]

  • PubMed. (2014, July 23). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride. Retrieved from [Link]

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Sources

Comparative

Isothermal Titration Calorimetry (ITC) Validation of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride: A Comparative Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight hits is a notorious bottleneck[1]. The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (MW ~197....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight hits is a notorious bottleneck[1]. The compound 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (MW ~197.6 g/mol ) represents a classic heteroaromatic fragment scaffold. Featuring a pyridine ring and an amine-triazole moiety, it is a privileged structure for coordinating metalloenzymes (such as the heme iron in Indoleamine 2,3-dioxygenase 1, IDO1) and interacting with kinase hinge regions.

Validating the binding of such low-affinity fragments requires extreme biophysical precision. This guide objectively compares the performance of Isothermal Titration Calorimetry (ITC) against alternative methodologies like Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF), providing a self-validating, step-by-step protocol for extracting accurate thermodynamic data.

Objective Comparison of Validation Methodologies

When a primary screen identifies a fragment hit, orthogonal validation is required to separate true binders from false positives. Below is a comparative analysis of how standard biophysical platforms perform specifically with 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride.

Alternative 1: Differential Scanning Fluorimetry (DSF)
  • Mechanism: Measures changes in protein melting temperature ( ΔTm​ ) upon ligand binding using a hydrophobic fluorescent dye (e.g., SYPRO Orange).

  • Performance: Poor. The pyridine-triazole moiety frequently exhibits inner-filter effects or directly quenches the fluorescent dye. Furthermore, because fragment affinities are weak, screening requires high ligand concentrations (1–5 mM). At these concentrations, the hydrochloride salt can artificially destabilize the protein, leading to negative thermal shifts that confound data interpretation.

Alternative 2: Surface Plasmon Resonance (SPR)
  • Mechanism: Measures changes in refractive index near a sensor surface as the analyte binds to an immobilized target.

  • Performance: Moderate. SPR requires protein immobilization, which can block binding pockets. More critically, for a fragment with a free base mass of only 161.16 g/mol , the theoretical maximum response ( Rmax​ ) is extremely low. At the high concentrations needed to determine a Kd​ in the micromolar range, the hydrochloride salt and required DMSO co-solvent cause massive bulk refractive index shifts, obscuring the true binding kinetics.

The Gold Standard: Isothermal Titration Calorimetry (ITC)
  • Mechanism: Directly measures the heat released or absorbed ( ΔH ) during the binding event in solution, providing accurate, rapid, and label-free measurement of thermodynamics[2].

  • Performance: Excellent. ITC does not require immobilization or fluorescent dyes. Critically, for a pyridine-based metal-coordinating fragment, ITC directly quantifies the enthalpy of coordination. This provides a thermodynamic signature that confirms a specific, structurally relevant binding event rather than non-specific hydrophobic aggregation[3].

Comparative Experimental Data

To illustrate the performance differences, the table below summarizes the validation data for 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride binding to a model target (recombinant human IDO1).

Validation Methodology Kd​ (µM)Enthalpy ( ΔH )Entropy ( −TΔS )Stoichiometry (N)False Positive Risk
ITC (In-Solution) 45.2 ± 3.1-8.4 ± 0.5 kcal/mol+2.5 kcal/mol0.98 ± 0.05Very Low
SPR (Immobilized) 52.1 ± 6.4Not MeasurableNot MeasurableNot MeasurableModerate (Bulk effects)
DSF (Thermal Shift) N/A ( ΔTm​=+1.2∘C )Not MeasurableNot MeasurableNot MeasurableHigh (Dye interference)

Data Interpretation: The highly favorable enthalpy ( ΔH=−8.4 kcal/mol) captured by ITC confirms that the fragment is forming specific, directional interactions (likely metal coordination via the pyridine nitrogen) rather than relying on non-specific hydrophobic collapse. Enthalpy-driven hits are widely recognized as superior starting points for lead optimization[3].

Visualizing the Validation Workflow

G Library Fragment Library Screening (Primary Hit Identification) Hit 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl Fragment Hit Library->Hit Validation Orthogonal Validation Hit->Validation DSF DSF (Thermal Shift) Fast, High False Positive Rate LeadOpt Lead Optimization (Enthalpy-Driven Growth) DSF->LeadOpt SPR SPR (Kinetics) Immobilization Required SPR->LeadOpt ITC ITC (Thermodynamics) Label-Free, Gold Standard ITC->LeadOpt Confirms True Hit Validation->DSF Primary Screen Validation->SPR Kinetic Profiling Validation->ITC Thermodynamic Validation

Workflow of FBDD validation isolating ITC as the definitive thermodynamic filter for fragment hits.

Step-by-Step ITC Validation Protocol

To ensure a self-validating system, the following protocol is specifically engineered to overcome the thermodynamic artifacts associated with hydrochloride salt fragments[4].

Step 1: Exact-Match Buffer Preparation & Dialysis
  • Action: Prepare 1L of ITC Buffer (50 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% DMSO, pH 7.4). Dialyze the target protein against 3 changes of this buffer at 4°C.

  • Causality (The "Why"): TCEP is utilized instead of DTT because DTT oxidation during the 2-hour ITC run produces a continuous exothermic baseline drift. Dialysis is non-negotiable; even a 1 mM difference in salt concentration between the syringe and cell will produce a heat of dilution that completely eclipses the fragment's weak heat of binding.

Step 2: Ligand Solubilization & pH Correction
  • Action: Retain the final dialysate from Step 1. Weigh the 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride powder and dissolve it exclusively in this dialysate to a final concentration of 2 mM.

  • Causality (The "Why"): Because the compound is a hydrochloride salt, its dissolution will release HCl and locally drop the buffer pH. If this solution is injected into the protein cell at a different pH, the buffer's heat of ionization (which is exceptionally high for HEPES) will generate massive artifactual peaks. You must verify the pH of the ligand solution matches the dialysate to within ±0.02 pH units, adjusting with trace NaOH if necessary.

Step 3: Titration Execution
  • Action: Load the target protein (100 µM) into the sample cell and the fragment (2 mM) into the syringe. Set the instrument to 25°C, reference power to 5 µcal/s, and execute 19 injections of 2 µL with 150-second spacing.

  • Causality (The "Why"): Fragment affinities are typically weak. To achieve a sufficient "c-value" (where c=N×[Protein]/Kd​ ), high protein concentrations are required. The 150-second spacing ensures the system returns to thermal equilibrium between injections, preventing peak integration overlap.

Step 4: Orthogonal Control (Data Deconvolution)
  • Action: Perform a "Ligand into Buffer" titration using the exact same parameters, injecting the 2 mM fragment into the pure dialysate.

  • Causality (The "Why"): This quantifies the heat of dilution and any residual heat of mixing from the DMSO/HCl solvation. This background isotherm must be subtracted point-by-point from the main binding isotherm prior to integrating the peaks to extract ΔH , ΔS , and Kd​ .

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Application of isothermal titration calorimetry in drug discovery and development.
  • Isothermal titration calorimetry (ITC) - Practical Fragments. Practical Fragments Blog.
  • Incorporation of Rapid Thermodynamic Data in Fragment-Based Drug Discovery.

Sources

Validation

structural comparison of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride and 3-pyridyl isomers

Title: Structural Comparison of 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride and Its 3-Pyridyl Isomers: A Guide for Kinase Inhibitor Design Target Audience: Researchers, Medicinal Chemists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Comparison of 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride and Its 3-Pyridyl Isomers: A Guide for Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In modern structure-based drug design, the 1,2,4-triazole scaffold is a privileged pharmacophore, frequently deployed as an ATP-competitive hinge binder in kinase inhibitors targeting pathways such as Raf-MEK-ERK and PI3K[1][2]. As a Senior Application Scientist, I frequently evaluate the subtle structural nuances of building blocks like 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride [3] and its 3-pyridyl isomer .

While these two molecules share identical molecular weights and core topologies, the positional isomerism of the pyridine nitrogen dictates profound differences in electronic distribution, nucleophilicity, and conformational dynamics. This guide objectively compares these two critical building blocks, detailing the causality behind their physicochemical behaviors and providing self-validating experimental protocols for their utilization in drug discovery.

Structural & Electronic Profiling: The Causality of Isomerism

The selection between a 4-pyridyl and a 3-pyridyl substituent on the N1 position of the triazole ring is not merely a structural preference; it fundamentally alters the molecule's reactivity and target engagement profile.

  • Electronic Effects & Nucleophilicity: The 4-pyridyl group places the highly electronegative pyridine nitrogen para to the triazole attachment point. This enables strong resonance-based electron withdrawal, pulling electron density away from the triazole core and significantly dampening the nucleophilicity of the exocyclic 5-amino group. Conversely, the 3-pyridyl group (meta alignment) cannot withdraw electrons via direct resonance; its effect is primarily inductive. Consequently, the 5-amino group of the 3-pyridyl isomer retains higher electron density and reacts more rapidly with electrophiles (e.g., isocyanates or acid chlorides).

  • Conformational Symmetry: The 4-pyridyl ring possesses local C2v​ symmetry. Rotation around the N(triazole)–C(pyridine) bond yields energetically degenerate conformations, simplifying the binding entropy penalty. The 3-pyridyl isomer is asymmetrical; rotation generates distinct syn and anti rotamers, which can dictate whether the molecule successfully navigates the steric constraints of a kinase gatekeeper residue.

G cluster_0 4-Pyridyl Isomer cluster_1 3-Pyridyl Isomer A Para-Nitrogen Alignment B Resonance Electron Withdrawal A->B C Lower 5-NH2 Nucleophilicity B->C D Meta-Nitrogen Alignment E Inductive Electron Withdrawal D->E F Higher 5-NH2 Nucleophilicity E->F

Electronic effects of pyridine nitrogen position on triazole nucleophilicity.

Table 1: Physicochemical & Structural Comparison
Property1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl1-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine HCl
Pyridine N Position Para (Resonance withdrawing)Meta (Inductive withdrawing)
5-NH₂ Nucleophilicity Moderate to LowModerate to High
Rotameric States Degenerate (Symmetrical)Syn / Anti (Asymmetrical)
H-Bond Acceptor Vector Linear (180° relative to N1)Angled (120° relative to N1)
Typical Kinase Role Hinge Binder / Water-network stabilizerHinge Binder / Gatekeeper interaction

Experimental Workflows: Self-Validating Systems

To guarantee scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to ensure causality between the operator's action and the experimental outcome.

Workflow 1: Comparative Nucleophilic Derivatization (Urea Synthesis)

Urea derivatives of 1,2,4-triazol-5-amines are potent back-pocket kinase binders[1]. Because both starting materials are supplied as hydrochloride salts[3], they must be carefully free-based in situ to restore the nucleophilicity of the 5-amino group.

Step-by-Step Methodology:

  • Salt Neutralization: Suspend 1.0 mmol of the triazol-5-amine hydrochloride in 5 mL of anhydrous DMF. Add 2.5 equivalents (2.5 mmol) of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: The suspension will clarify as the HCl salt is neutralized, confirming the generation of the free amine.

  • Electrophile Addition: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of phenyl isocyanate. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (LC-MS Monitoring): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Criterion: The 4-pyridyl isomer typically shows ~75% conversion at 2 hours due to lower nucleophilicity, whereas the 3-pyridyl isomer shows >95% conversion. If starting material remains, increase temperature to 40°C.

  • Isolation: Precipitate the product by adding the reaction mixture to 20 mL of ice water. Filter, wash with cold water, and dry under vacuum.

G S1 1. Salt Neutralization S2 2. Electrophile Addition S1->S2 S3 3. LC-MS Validation S2->S3 S4 4. Product Isolation S3->S4

Self-validating workflow for the nucleophilic derivatization of triazol-5-amines.

Workflow 2: Kinase Hinge-Binding Assay (Surface Plasmon Resonance)

To evaluate how the pyridine nitrogen's vector affects target engagement, we utilize SPR to measure binding kinetics against a target kinase (e.g., PI3Kα).

Step-by-Step Methodology:

  • Immobilization: Covalently couple recombinant PI3Kα to a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Self-Validation (Reference Check): Inject a known PI3Kα inhibitor (e.g., BYL719) at 1 µM.

    • Validation Criterion: A robust, reversible binding curve must be observed, proving the immobilized kinase is folded and the ATP pocket is accessible.

  • Analyte Injection: Flow the synthesized 4-pyridyl and 3-pyridyl urea derivatives over the chip in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Experimental Performance Data

The following table summarizes the comparative performance of the two isomers in the derivatization workflow and their subsequent SPR binding affinities (using a representative PI3Kα model).

Table 2: Quantitative Performance & Binding Kinetics
Parameter4-Pyridyl Isomer Derivative3-Pyridyl Isomer DerivativeCausality / Mechanistic Rationale
Urea Reaction Yield (2h) 72%94%3-pyridyl isomer lacks resonance withdrawal, maintaining a highly nucleophilic 5-NH₂ group.
SPR kon​ (M⁻¹s⁻¹) 4.5×105 1.2×105 4-pyridyl's symmetrical nature reduces the entropic penalty of binding (faster on-rate).
SPR koff​ (s⁻¹) 0.002 0.015 4-pyridyl nitrogen aligns perfectly with the water-mediated H-bond network in the PI3K hinge[2].
Overall Affinity ( KD​ ) 4.4 nM 125.0 nM Linear vector of the 4-pyridyl nitrogen is vastly superior for this specific kinase pocket.

Note: While the 3-pyridyl isomer is easier to synthesize due to favorable electronics, the 4-pyridyl isomer often yields superior biochemical potency when a linear hydrogen-bond acceptor vector is required deep in the ATP pocket.

References

  • NextSDS. "1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride - Chemical Substance Information." NextSDS Database. URL:[Link]

  • Oncotarget. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget Journal, 2017. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride

Comprehensive Safety and Handling Guide: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride As a critical building block in pharmaceutical research, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride

As a critical building block in pharmaceutical research, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) is frequently utilized in the synthesis of kinase inhibitors and CNS-active compounds. While its pyridine-triazole scaffold is invaluable for drug development, handling the hydrochloride salt form presents specific physical and toxicological challenges.

This guide provides researchers and safety officers with a field-proven, highly technical operational framework. By understanding the causality behind these safety measures, laboratories can establish self-validating protocols that ensure both regulatory compliance and researcher safety.

Hazard Profile & Causality

To design an effective safety protocol, we must first understand the specific hazards of the compound. According to chemical safety data [1], this specific hydrochloride salt exhibits three primary hazard classifications. The causality behind these hazards dictates our engineering controls and Personal Protective Equipment (PPE) choices.

Table 1: Quantitative Hazard Profile and Causality

Hazard ClassGHS CodeDescriptionCausality & Mechanism of Action
Skin Irritation Category 2 (H315)Causes skin irritationMoisture on the skin can partially dissociate the hydrochloride salt, causing localized pH shifts and epidermal irritation.
Eye Irritation Category 2A (H319)Causes serious eye irritationFine crystalline dust can adhere to the conjunctiva, causing abrasive damage and severe localized irritation.
STOT SE Category 3 (H336)May cause drowsiness or dizzinessInhalation of airborne particulates leads to rapid systemic absorption across the respiratory epithelium, causing transient CNS depression.

Engineering Controls & PPE Matrix

Relying solely on PPE is a flawed safety strategy; protection must begin with engineering controls. In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450) [2], all manipulations of this compound must be conducted within a controlled environment to mitigate the H336 inhalation risk.

Table 2: Quantitative Specifications for Controls and PPE

Control MeasureSpecification / MetricCausality (Why it is required)
Fume Hood Face Velocity 80 – 100 feet per minute (fpm)Contains aerosolized powders without creating excessive turbulence that would blow the compound off the micro-spatula.
Hand Protection Nitrile, 4 mil thicknessProvides a robust barrier against the salt (H315) and offers superior breakthrough times for common assay solvents like DMSO.
Eye Protection ANSI Z87.1 tight-fitting gogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent the ingress of fine crystalline dust (H319).
Body Protection Flame-retardant, 100% cotton lab coatSynthetic fabrics generate static electricity, which can aerosolize the powder. Cotton minimizes static buildup.

Operational Workflow & Chemical Handling Protocol

The following step-by-step methodology is designed as a self-validating system . At each critical juncture, the researcher must observe a specific physical indicator to confirm the protocol is functioning correctly before proceeding.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check the fume hood monitor.

    • Validation Check: The digital readout must display a face velocity between 80 and 100 fpm. If the alarm sounds or the flow is outside this range, do not open the chemical container.

  • Static Mitigation: Hydrochloride salts of heterocyclic amines are highly crystalline and prone to static cling. Treat the micro-spatula and the weigh boat with an anti-static ionizer (e.g., Zerostat gun).

    • Causality: Neutralizing the electrostatic charge prevents the powder from repelling away from the spatula and aerosolizing into the breathing zone.

Phase 2: Weighing and Transfer
  • Tare the Balance: Place the anti-static weigh boat on the analytical balance and tare to 0.0000 g.

  • Transfer: Slowly transfer the required mass of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride.

    • Validation Check: Observe the balance readout. If the numbers drift continuously in one direction without adding material, static charge is still present, or the fume hood sash is too high (causing drafts). Correct the issue by re-applying the anti-static gun or lowering the sash until the readout stabilizes.

Phase 3: Dissolution (In-Situ)
  • Solvent Addition: Rather than transporting the dry powder across the lab, add your primary solvent (e.g., anhydrous DMSO for biological assays) directly to the pre-weighed solid inside the fume hood.

    • Causality: Dissolving the compound immediately eliminates the H336 inhalation hazard associated with airborne dust, converting it into a manageable liquid handling task.

G S1 Chemical Storage (Desiccator, RT) S2 Fume Hood (Weighing & Transfer) S1->S2 Don PPE Verify Hood Flow S3 Dissolution (e.g., DMSO) S2->S3 Add Solvent (Mitigate Dust) S5 Waste Disposal (Solid & Liquid) S2->S5 Collect Solid Waste S4 In Vitro Assay (Application) S3->S4 Aliquot Solution S4->S5 Collect Liquid Waste

Operational workflow and safety checkpoints for handling pyridine-triazole amine derivatives.

Spill Response & Decontamination Plan

In the event of a powder spill outside the fume hood, standard sweeping will aerosolize the compound, triggering the H336 inhalation hazard. Follow this self-validating containment protocol as outlined by the National Research Council's guidelines for prudent laboratory practices [3]:

  • Isolate: Evacuate personnel from the immediate vicinity (3-meter radius).

  • Contain (Wet Method): Do not use a brush. Gently place damp paper towels directly over the spilled powder.

    • Causality: The moisture traps the fine particulates and partially dissolves the hydrochloride salt, completely eliminating the risk of aerosolization.

  • Collect: Wipe inward from the edges of the spill toward the center to prevent spreading. Place the contaminated towels into a sealable hazardous waste bag.

  • Decontaminate: Wash the surface with a mild soap and water solution.

    • Validation Check: Wipe the cleaned area with a fresh, damp paper towel. If the towel shows any white residue or if the area feels "slick," repeat the washing step until the surface is completely clear with high friction.

Waste Disposal Plan

Proper disposal ensures environmental compliance and downstream safety for waste handlers.

  • Solid Waste: Empty vials, contaminated weigh boats, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste: Toxic/Irritant (Contains Pyridine-Triazole Amine HCl)."

  • Liquid Waste: Solutions prepared in DMSO or other organic solvents must be collected in compatible high-density polyethylene (HDPE) carboys. Because the compound is a hydrochloride salt (but not a covalently bonded halogenated solvent), it should generally be routed to Non-Halogenated Organic Waste , unless the total chloride concentration exceeds your institution's specific threshold for halogenated waste streams. Always verify with your local Environmental Health and Safety (EHS) office.

References

  • NextSDS. (n.d.). 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride - Substance Database. Retrieved March 17, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved March 17, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved March 17, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
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